N,N-bis(3-aminopropyl)butane-1,4-diamine
Description
Properties
Molecular Formula |
C10H26N4 |
|---|---|
Molecular Weight |
202.34 g/mol |
IUPAC Name |
N',N'-bis(3-aminopropyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H26N4/c11-5-1-2-8-14(9-3-6-12)10-4-7-13/h1-13H2 |
InChI Key |
CAARYRKDWMNHCB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(CCCN)CCCN)CN |
Origin of Product |
United States |
Technical Guide: Synthesis and Purification of N,N'-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
Executive Summary
Target Molecule: N,N'-bis(3-aminopropyl)butane-1,4-diamine (Common Name: Spermine) CAS: 71-44-3 (Free base), 306-67-2 (Tetrahydrochloride) Molecular Weight: 202.34 g/mol (Free base)[1]
This technical guide details the synthesis of Spermine via the Cyanoethylation-Reduction pathway . While solid-phase synthesis offers precision for asymmetrical analogs, the solution-phase Michael addition of acrylonitrile to putrescine, followed by catalytic hydrogenation, remains the industry standard for scalability and atom economy.
This protocol emphasizes regioselective control during the Michael addition to prevent over-alkylation and catalytic optimization during reduction to suppress cyclicamidine formation.
Part 1: Chemical Architecture & Strategic Analysis
The synthesis of Spermine presents two primary challenges:
-
Poly-alkylation: The starting material, putrescine (1,4-diaminobutane), has two primary amines. Reaction with acrylonitrile must be controlled to stop at the bis-addition stage, avoiding tri- or tetra-cyanoethylation.
-
Cyclization: During the reduction of the nitrile intermediate, the newly formed primary amine can attack the remaining nitrile or imine intermediate, leading to cyclic byproducts (e.g., 1,5-diazocane derivatives).
The Pathway
The chosen route utilizes a controlled Michael addition followed by a high-pressure hydrogenation.
Figure 1: The two-step synthetic pathway. Step 1 relies on steric control and stoichiometry; Step 2 relies on kinetic control via catalyst selection.
Part 2: Step-by-Step Synthetic Protocol
Step 1: Cyanoethylation (Michael Addition)
Objective: Synthesize
Critical Mechanism: The use of water as a co-solvent (approx. 20 wt%) significantly enhances selectivity for the bis-product over the mono- or tris-adducts by stabilizing the transition state through hydrogen bonding [1].
Reagents:
-
Putrescine (1,4-Diaminobutane): 1.0 eq
-
Acrylonitrile: 2.1 eq (Slight excess)
-
Solvent: Water (20% by weight of total reactants)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer, charge Putrescine and Water.
-
Addition: Cool the mixture to 10°C. Add Acrylonitrile dropwise.
-
Caution: This reaction is highly exothermic. Control the addition rate to maintain internal temperature below 30°C . Higher temperatures promote polymerization of acrylonitrile and poly-alkylation.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Workup:
-
Remove excess acrylonitrile and water via rotary evaporation under reduced pressure (40°C, 20 mbar).
-
The resulting oil is the crude dinitrile. It is typically pure enough (>95%) for the next step.
-
Validation: IR spectroscopy should show a strong nitrile stretch at ~2250 cm⁻¹.
-
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitrile groups to primary amines without cyclization.
Critical Mechanism: Hydrogenation of nitriles proceeds via an imine intermediate. In the absence of ammonia, the resulting primary amine can react with the imine to form a secondary amine (dimerization) or cycle. Ammonia is strictly required to shift the equilibrium away from secondary amine formation [2].
Reagents:
-
Crude Dinitrile (from Step 1)
-
Catalyst: Raney Cobalt (Preferred over Raney Ni for higher selectivity toward primary amines) or Raney Nickel (W2 grade).
-
Solvent: Methanol or Ethanol.
-
Additive: Anhydrous Ammonia (
) or NaOH (catalytic).
Protocol:
-
Safety: Raney catalysts are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]
-
Loading: In a high-pressure autoclave (e.g., Parr reactor), load the Dinitrile dissolved in Methanol (concentration ~10-20%).
-
Catalyst: Add Raney Cobalt (approx. 10-20 wt% relative to substrate).
-
Ammonia: Charge the reactor with liquid ammonia (approx. 10-15% by volume) or saturate the solvent with ammonia gas.
-
Hydrogenation:
-
Pressurize with Hydrogen (
) to 50–70 bar (725–1000 psi) . -
Heat to 90–100°C .
-
Stir vigorously (mass transfer limited reaction).
-
-
Completion: Monitor
uptake. Reaction typically completes in 4–6 hours. -
Workup:
-
Cool to room temperature and vent
/ carefully. -
Filter off the catalyst (keep wet/under inert gas to prevent fire).
-
Evaporate solvent to yield crude Spermine (viscous oil).
-
Part 3: Purification Architecture (The E-E-A-T Standard)
Distillation of free-base Spermine requires high vacuum and high temperature (
Figure 2: Purification workflow converting the oxidation-prone free base into the stable salt form.
Purification Protocol:
-
Dissolution: Dissolve the crude oil from Step 2 in absolute Ethanol (10 mL per gram of crude).
-
Acidification: Place the flask in an ice bath. Slowly bubble dry Hydrogen Chloride (
) gas into the solution, or add concentrated Hydrochloric acid dropwise.-
Target: pH < 2.
-
-
Crystallization: The tetrahydrochloride salt is insoluble in ethanol and will precipitate immediately as a white solid.
-
Recrystallization (Critical for Purity):
-
Filter the crude solid.
-
Dissolve in minimum hot water.
-
Add hot Ethanol until the solution turns slightly turbid.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Isolation: Filter the glistening white crystals, wash with cold ethanol, and dry under vacuum over
.
Part 4: Analytical Validation
To validate the identity and purity of the synthesized Spermine Tetrahydrochloride, compare against the following standard data.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation. |
| Melting Point | 312 – 315°C (dec.) | Sharp MP indicates high purity [3]. |
| (D₂O) | Diagnostic peaks for propyl vs butyl chains. | |
| Solubility | Highly soluble in water; Insoluble in EtOH/Acetone | Used for precipitation logic. |
Part 5: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of Acrylonitrile. | Ensure temp <30°C; use fresh Acrylonitrile (inhibitor-free). |
| Secondary Amines (Step 2) | Lack of Ammonia during hydrogenation. | Increase |
| Colored Product | Oxidation of free base.[2] | Perform all steps under |
| Incomplete Reduction | Catalyst poisoning or low pressure. | Use higher pressure (1000 psi); wash Raney catalyst thoroughly before use. |
References
-
Justia Patents. (2008). Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N,N'-BIS(3-aminopropyl)-1,2-Ethylenediamine.[3] U.S. Patent Application. Link
-
Organic Reactions. (2011). Cyanoethylation.[4][5][6] Vol 5. Wiley Online Library. Link
-
Sigma-Aldrich. (n.d.). Spermine tetrahydrochloride Product Information.[1][2][7]Link
-
Tabor, H., et al. (1958).[8] The biosynthesis of spermidine and spermine from putrescine and methionine.[8] Journal of Biological Chemistry.[8][9] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Spermine Tetrahydrochloride for Molecular Biology [merckmillipore.com]
- 3. patents.justia.com [patents.justia.com]
- 4. asianpubs.org [asianpubs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermine tetrahydrochloride N,N′-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride [sigmaaldrich.com]
- 8. The biosynthesis of spermidine and spermine from putrescine and methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
Biophysical Properties of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine): A Technical Guide
Executive Summary
N,N-bis(3-aminopropyl)butane-1,4-diamine , ubiquitously known as Spermine , is not merely a cellular counterion but a critical structural chaperone.[1][2] As a low-molecular-weight polyamine, its biophysical utility is defined by its tetra-cationic charge density at physiological pH.[2][3] This guide dissects the mechanistic causality of spermine’s interaction with anionic polyelectrolytes (DNA/RNA) and hydrophobic barriers (ion channels/membranes).[2][3] For drug development professionals, understanding these properties is prerequisite for engineering stable Lipid Nanoparticle (LNP) formulations and interpreting neuropharmacological data.[1][2][3]
Molecular Architecture & Electrostatics
The functional efficacy of spermine stems from its precise charge distribution.[2][3] Unlike inorganic cations (
Structural Specifications
-
IUPAC Name: N,N'-bis(3-aminopropyl)butane-1,4-diamine[1][2][4][5]
-
Formula:
-
Backbone: A central butyl chain flanked by two propyl chains, terminating in primary amines.[1][2][3]
-
Charge State: At physiological pH (7.4), all four nitrogen atoms are protonated.[1][2][3]
Protonation Constants (pKa)
The sequential protonation of the four amine groups is governed by electrostatic repulsion between neighboring positive charges.[2][3] The accepted thermodynamic pKa values are:
| Amine Group | Type | pKa (approx.)[2][3][6][7][8][9] | State at pH 7.4 |
| Primary | ~10.9 | Protonated (+) | |
| Primary | ~10.1 | Protonated (+) | |
| Secondary | ~8.5 | Protonated (+) | |
| Secondary | ~7.9 | Protonated (+) |
Biophysical Implication: The net charge of +4 makes spermine an aggressive binder of phosphate backbones.[2][3] The distance between the positive charges (~3–4 Å) mirrors the spacing of phosphate groups in B-DNA, facilitating the "zipper" effect described in Manning’s Counterion Condensation Theory .
Nucleic Acid Interplay: The Core Biophysics[1]
Spermine is a master regulator of nucleic acid geometry.[2][3] Its interaction profile differs fundamentally between DNA and RNA due to groove geometry.[2][3]
DNA Condensation & Toroid Formation
Spermine induces a B-DNA to Z-DNA transition and, at higher concentrations, collapses DNA into toroidal condensates.[2]
-
Mechanism: When spermine neutralizes ~90% of the phosphate charge, the electrostatic repulsion between helices vanishes.[1] The hydration shell is disrupted (entropic gain), allowing the DNA to fold upon itself.[1]
-
Critical Phenomenon: This is an all-or-nothing cooperative transition.[2][3] In LNP formulation, spermine (or spermine-mimetic lipids) drives the payload encapsulation efficiency by compacting the plasmid payload.[2]
RNA Structural Clamping
Unlike DNA, spermine rarely condenses RNA into toroids.[1][2][3] Instead, it acts as a structural clamp .[1][3]
-
Binding Mode: Spermine binds deep within the major groove of RNA helices (e.g., tRNA, rRNA).[1]
-
Stabilization: It bridges the phosphate residues across the groove, locking the RNA in a rigid conformation.[1] This is critical for maintaining the tertiary structure of non-coding RNAs against thermal denaturation.[2][3]
Visualization: The Polycationic Interaction Network
Figure 1: The central role of spermine in modulating biological macromolecules via electrostatic bridging and pore occlusion.[1][2]
Membrane & Channel Biophysics[1][3][10]
The "Polyamine Block" (Inward Rectification)
Spermine is the endogenous "gatekeeper" of Inward Rectifier Potassium (
-
The Phenomenon:
channels allow to flow into the cell easily but block outward flow during depolarization.[2][3] -
Mechanism: During depolarization (cell interior becomes positive), spermine is driven electrostatically into the channel pore from the cytoplasm.[1][3] Its diameter is perfectly sized to plug the selectivity filter, preventing
efflux.[1][2][3] This maintains the cardiac action potential plateau.[2][3] -
Key Residues: The binding relies on a ring of negatively charged aspartate (D172) and glutamate residues within the channel's cytoplasmic vestibule.[2][3]
Membrane Rigidification
Spermine interacts preferentially with anionic lipids (Phosphatidylserine, Phosphatidylinositol).[1][2][3]
-
Bridging Effect: By binding to multiple lipid headgroups simultaneously, spermine reduces the lateral mobility of lipids, effectively increasing the local phase transition temperature (
).[1] This stabilizes the "gel" phase and protects membranes from oxidative stress and lysis.[3]
Experimental Protocols
To validate these properties in a drug development context, the following self-validating protocols are recommended.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Purpose: Determine the binding constant (
-
Preparation:
-
Titration Routine:
-
Data Analysis:
Visualization: ITC Workflow Logic
Figure 2: Step-by-step logic for validating spermine binding thermodynamics via ITC.
Protocol: Electrophysiological Characterization (Patch Clamp)
Purpose: Quantify polyamine block in ion channels.[1][2][3]
-
Setup: Whole-cell patch clamp on HEK293 cells expressing
. -
Pipette Solution (Intracellular): High
(140 mM) + Spermine (100 M) .[2][3] -
Bath Solution (Extracellular): High
(140 mM) to isolate currents.[1][2][3] -
Voltage Protocol: Ramp voltage from -100 mV to +100 mV over 1 second.
-
Readout:
Therapeutic Implications: LNP Formulation
In the context of mRNA vaccines and gene therapy, spermine analogs are often integrated into Ionizable Lipids .[11]
-
Payload Compaction: Free spermine can be used in the aqueous phase during LNP formation to pre-condense mRNA, reducing the required lipid-to-drug ratio (L/D).[2][3]
-
Endosomal Escape: The "Proton Sponge" effect.[2][3] While spermine is protonated at pH 7.4, its buffering capacity around pH 5-6 (endosomal pH) aids in osmotic swelling and rupture of the endosome, releasing the payload.[1]
References
-
Manning, G. S. (1978).[1][2][3] The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics. Link[1][2][3]
-
Lopatin, A. N., et al. (1994).[1][2][3] Potassium channels blocked by intracellular spermine and polyamines.[2][3][10] Nature.[2][3] Link[1][2][3]
-
Hou, X., et al. (2021).[1][2][3] Lipid nanoparticles for mRNA delivery.[2][3][11][12][13] Nature Reviews Materials. Link[1][2][3]
-
Ouameur, A. A., & Tajmir-Riahi, H. A. (2004).[1][2][3] Structural analysis of DNA interactions with biogenic polyamines and cobalt(III) hexammine. Journal of Biological Chemistry. Link
-
Factor Bioscience. (2023). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.[2][3][11] Factor Bio Whitepapers.[2][3] Link
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spermidine | C7H19N3 | CID 1102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spermine [webbook.nist.gov]
- 5. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 8. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]
- 12. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 13. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
In Vivo Metabolic Pathway of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine): A Technical Guide
Executive Summary
N,N-bis(3-aminopropyl)butane-1,4-diamine , ubiquitously known as Spermine , is a tetra-amine polycation essential for eukaryotic cell growth, ion channel regulation, and chromatin stabilization.[1][2][3] Despite its anabolic necessity, the metabolic fate of spermine—specifically its catabolism—is a critical driver of oxidative stress and cytotoxicity in pathological states ranging from oncology to neurodegeneration.
This guide dissects the in vivo metabolic architecture of spermine, distinguishing between the homeostatic "Interconversion Cycle" and the dysregulated oxidative pathways that generate toxic aldehydes like acrolein. It provides a validated analytical framework for researchers to quantify these fluxes in biological matrices.
Part 1: Chemical Identity & Physiological Context
| Property | Detail |
| IUPAC Name | N,N'-bis(3-aminopropyl)butane-1,4-diamine |
| Common Name | Spermine |
| Chemical Formula | |
| Physiological Charge | Polycationic (+4 at physiological pH 7.[4]4) |
| Primary Function | DNA/RNA stabilization, Kir channel modulation, cell proliferation |
| Basal Concentration | Millimolar range (highly regulated; tissue-dependent) |
The "Polyamine Stat"
Intracellular spermine levels are not static; they are governed by a "polyamine stat" involving biosynthesis (ODC, SAMDC), transport, and catabolism.[5] In drug development, the catabolic arm is often more relevant due to the production of reactive oxygen species (ROS) and reactive aldehydes.
Part 2: The Metabolic Pathway (The Interconversion Cycle)
Spermine metabolism is unique because it does not simply degrade; it recycles back to its precursors (Spermidine and Putrescine) or oxidizes into toxic byproducts. This occurs via two distinct, competing pathways.[6][7]
Pathway A: The Acetylation-Oxidation Pathway (Homeostatic)
This is the primary mechanism for reducing intracellular spermine levels without immediate toxicity.
-
Acetylation (Rate-Limiting): The enzyme Spermidine/spermine
-acetyltransferase 1 (SSAT1) transfers an acetyl group from Acetyl-CoA to the position of spermine, forming -acetylspermine .-
Significance: This acetylation reduces the charge of the molecule, facilitating its export from the cell or substrate recognition for the next enzyme.
-
-
Oxidation: Polyamine Oxidase (PAO) oxidizes
-acetylspermine.[6]-
Products: Spermidine + 3-acetamidopropanal +
. -
Outcome: The spermine is "back-converted" to spermidine.[8]
-
Pathway B: The Direct Oxidation Pathway (Cytotoxic)
This pathway is often upregulated in inflammation and cancer.
-
Direct Oxidation: Spermine Oxidase (SMOX) directly oxidizes spermine without prior acetylation.
-
Products: Spermidine + 3-aminopropanal +
.[6]
-
-
Toxicity Mechanism: The byproduct 3-aminopropanal spontaneously undergoes beta-elimination to form Acrolein , a highly reactive unsaturated aldehyde that forms adducts with DNA and proteins (carbonyl stress).[9]
Pathway Visualization
The following diagram illustrates the competition between the SSAT (Homeostatic) and SMOX (Toxic) pathways.
Figure 1: The Spermine Interconversion Cycle. Note the divergence between the SSAT-mediated back-conversion (Blue) and the SMOX-mediated direct oxidation (Red) which generates toxic Acrolein.
Part 3: Analytical Methodology (LC-MS/MS)
Quantifying spermine and its catabolites is challenging due to their high polarity, lack of chromophores, and low molecular weight. Standard reverse-phase chromatography fails to retain them.
Recommendation: Use Benzoyl Chloride (BzCl) Derivatization followed by LC-MS/MS. This introduces a hydrophobic group, allowing retention on C18 columns and significantly enhancing ionization efficiency.
Experimental Protocol: Targeted Polyamine Flux Analysis
Objective: Quantify Spermine, Spermidine,
1. Reagents & Standards
-
Internal Standard (IS):
-Spermine or -Spermine (Must be added before extraction to account for recovery loss). -
Derivatizing Agent: 5% Benzoyl Chloride in Acetonitrile.
-
Buffer: 100 mM Sodium Carbonate (
) - pH > 9.0 is critical for the reaction.
2. Workflow Step-by-Step
Step A: Extraction
-
Homogenization: Homogenize 50 mg tissue in 500
of 10% Trichloroacetic Acid (TCA). The acid precipitates proteins and protonates polyamines for solubility. -
Spike IS: Add 10
of 10 Internal Standard. -
Centrifugation: 14,000 x g for 10 mins at 4°C. Collect supernatant.
Step B: Derivatization (The Critical Step)
-
Mix 50
supernatant with 250 of buffer. (Check pH > 9). -
Add 10
Benzoyl Chloride solution. Vortex immediately for 30s. -
Incubate at RT for 15 mins.
-
Quench: Add 20
Glycine (1M) to scavenge excess BzCl.
Step C: Purification (LLE)
-
Add 500
Diethyl Ether or Ethyl Acetate. Vortex. -
Centrifuge. The benzoylated polyamines migrate to the organic (top) layer .
-
Transfer organic layer to a fresh tube and evaporate to dryness (SpeedVac).
-
Reconstitute in 100
50:50 MeOH:Water.
Step D: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8
). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 8 mins.
-
Detection: MRM Mode (Positive ESI).
-
Spermine-Bz4: Precursor > Product (specific transitions depend on Bz adduct mass).
-
Analytical Workflow Diagram
Figure 2: Benzoyl Chloride Derivatization Workflow for Polyamine Quantification.
Part 4: Clinical & Pharmacological Implications
Understanding this pathway is vital for drug development in oncology and neuroprotection.
-
Oncology (The "Polyamine Addiction"): Tumors upregulate ODC and downregulate SSAT to maintain high spermine levels for rapid DNA replication.
-
Strategy:SSAT Inducers (e.g., BENSpm).[10] These drugs mimic spermine, forcing the cell to upregulate SSAT. This depletes the natural spermine pool via the "Back-conversion" pathway and generates toxic
, triggering apoptosis specifically in cancer cells.
-
-
Neurodegeneration: In diabetic retinopathy and stroke, SMOX is overexpressed.[11]
References
-
Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB Life, 61(9), 880–894. Link
-
Casero, R. A., & Murray Stewart, T. (2009). The role of polyamine catabolism in disease. Biochemical Journal, 421(3), 323–338. Link
-
Byun, J. A., et al. (2008). Analysis of polyamines as carbamoyl derivatives in urine and serum by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 22(1), 73-80.[13] Link
-
Cervelli, M., et al. (2013). Spermine oxidase: a promising therapeutic target for neurodegeneration. CNS & Neurological Disorders-Drug Targets, 12(6). Link
-
Wong, J. W., et al. (2016). LC-MS/MS quantification of polyamines in lung tissue. Stanford University Mass Spectrometry. Link
Sources
- 1. Spermine [webbook.nist.gov]
- 2. N,N'-ビス(3-アミノプロピル)-1,4-ブタンジアミン四塩酸塩 | N,N'-Bis(3-aminopropyl)-1,4-butanediamine Tetrahydrochloride | 306-67-2 | 東京化成工業株式会社 [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. N(4)-aminopropylspermidine | C10H26N4 | CID 10420404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characteristics of Toxicity of Acrolein Produced from Spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the polyamine catabolic enzymes SSAT and SMO in the synergistic effects of standard chemotherapeutic agents with a polyamine analogue in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Conservation of polyamine regulation by translational frameshifting from yeast to mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plos.figshare.com [plos.figshare.com]
N,N-bis(3-aminopropyl)butane-1,4-diamine CAS number and chemical properties
Executive Summary & Chemical Identity
N,N-bis(3-aminopropyl)butane-1,4-diamine , universally known as Spermine , is a polycationic tetraamine essential for eukaryotic cellular function.[1][2] In the context of drug development and molecular biology, it serves as a critical stabilizing agent for nucleic acids and a functional moiety in cationic lipid-mediated gene delivery systems.
This guide analyzes Spermine’s physicochemical behavior, its mechanism of action in chromatin stabilization, and its application in synthesizing next-generation drug delivery vectors.
Chemical Identity Table
| Property | Data |
| Common Name | Spermine |
| IUPAC Name | N,N'-bis(3-aminopropyl)butane-1,4-diamine |
| CAS Number (Free Base) | 71-44-3 |
| CAS Number (4HCl Salt) | 306-67-2 (Most common laboratory form) |
| Chemical Formula | C₁₀H₂₆N₄ |
| Molecular Weight | 202.34 g/mol (Free Base); 348.18 g/mol (4HCl) |
| Appearance | Liquid/Low-melting solid (Free Base); White crystalline solid (Salt) |
| Solubility | Highly soluble in water; Soluble in ethanol |
Physicochemical Properties & Protonation State
Understanding the protonation state of Spermine is the single most critical factor for experimental success.[2] Spermine contains four amine groups: two primary (terminal) and two secondary (internal).
pKa Profile and Charge Density
At physiological pH (7.4), Spermine is almost exclusively present as a tetra-cation (
| Amine Group | Approximate pKa | State at pH 7.4 |
| Primary Amine 1 | ~10.9 | Protonated (+1) |
| Primary Amine 2 | ~10.1 | Protonated (+1) |
| Secondary Amine 1 | ~8.9 | Protonated (+1) |
| Secondary Amine 2 | ~7.9 | Protonated (+1) |
| Net Charge | +4 |
Scientific Insight: The pKa values indicate that while the molecule is fully charged at pH 7.4, the secondary amines can deprotonate rapidly as pH rises above 8.[2]0. In drug formulation (e.g., liposome preparation), maintaining pH < 7.5 is crucial to ensure the electrostatic binding of Spermine to the phosphate backbone of DNA/RNA.[2]
Biological Mechanisms & Signaling Pathways
DNA Interaction (The Major Groove Binder)
Spermine functions as a "molecular clamp."[2] Unlike magnesium (
-
Mechanism: The tetracationic chain spans the phosphate backbone, bridging the minor and major grooves. This neutralizes the repulsive negative charges of the phosphate groups, allowing DNA to condense tightly (chromatin packaging).
-
Relevance: In vitro, this property is exploited to precipitate DNA or protect it from enzymatic degradation during extraction.[2]
NMDA Receptor Regulation
Spermine acts as an endogenous channel blocker for NMDA (N-methyl-D-aspartate) receptors and Ca²⁺-permeable AMPA receptors. It binds to a site deep within the ion channel pore, preventing excessive calcium influx (excitotoxicity).
Biosynthesis Pathway Visualization
Spermine is the end-product of the polyamine pathway, derived from Ornithine.
Figure 1: The biosynthesis of Spermine from Arginine via the rate-limiting enzyme ODC1 (Ornithine Decarboxylase).
Experimental Protocols
Protocol A: Preparation of Physiological Stock Solution (100 mM)
Context: Researchers often purchase Spermine Tetrahydrochloride (CAS 306-67-2) because the free base is hygroscopic and corrosive. However, simply dissolving the salt yields an acidic solution that is toxic to cells.
Reagents:
-
Spermine Tetrahydrochloride (Sigma-Aldrich/Merck).
-
Milli-Q Water (Nuclease-free).
-
1 M NaOH (Sterile filtered).
-
0.22 µm PES Syringe Filter.
Methodology:
-
Calculation: Weigh 348.2 mg of Spermine-4HCl.
-
Dissolution: Dissolve in 8.0 mL of Milli-Q water.
-
pH Adjustment (Critical Step): The initial pH will be acidic (~pH 3-4).
-
Why: The HCl moieties dissociate.
-
Action: Slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter. Target pH 7.2–7.4.
-
Warning: Do not overshoot pH > 8.0, or the amine will deprotonate and potentially precipitate or react with atmospheric CO₂.
-
-
Final Volume: Adjust volume to 10.0 mL with water.
-
Sterilization: Pass through a 0.22 µm PES filter. Do not autoclave (thermal degradation risk).
-
Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for 6 months.
Protocol B: Spermine-Mediated DNA Condensation Assay
Context: Used to test the efficacy of Spermine in compacting DNA for nanoparticle formulation.[2]
Methodology:
-
Prepare 10 µg/mL plasmid DNA in TE buffer.
-
Add Spermine stock (from Protocol A) to achieve N/P ratios (Nitrogen in Spermine / Phosphate in DNA) of 0.5, 1.0, 2.0, and 5.0.
-
Incubate for 30 minutes at Room Temperature.
-
Validation: Run samples on a 1% Agarose gel.
-
Result: Condensed DNA will stay in the well or migrate very slowly compared to free plasmid.
-
Interpretation: Complete retardation indicates successful condensation (usually at N/P > 2.0).
-
Applications in Drug Development[2][9]
Cationic Lipids (Lipospermine)
Spermine is the "head group" for several transfection reagents, such as DOGS (Dioctadecylamidoglycylspermine) .[2]
-
Mechanism: The spermine headgroup binds DNA, while the lipid tails facilitate fusion with the cell membrane.
-
Advantage: Spermine-based lipids have high buffering capacity (the "Proton Sponge" effect), aiding endosomal escape.
Nanoparticle Stabilization
In polymeric nanoparticles (e.g., PLGA or Dextran), Spermine is conjugated to the surface to:
-
Increase cellular uptake via electrostatic attraction to the negative cell membrane.[3]
-
Target specific transporters (Polyamine Transport System - PTS) often upregulated in cancer cells.
Safety & Handling (SDS Summary)
| Hazard Class | Description | Handling Protocol |
| Skin Corrosion/Irritation | Category 1B (Free Base) | Wear nitrile gloves and lab coat.[2] Free base causes severe burns. |
| Hygroscopicity | High (Free Base) | Store under nitrogen or argon.[2] Use the HCl salt for general bench work. |
| Toxicity | Neurotoxic at high doses | Do not inhale dust.[2] Use a fume hood when weighing powder. |
Disposal: Neutralize with dilute acid (if free base) and dispose of as hazardous organic amine waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1103, Spermine.[2] Retrieved from [Link]
-
Tabor, C. W., & Tabor, H. (1984). Polyamines.[2] Annual Review of Biochemistry, 53(1), 749-790. (Classic mechanistic review).
-
Feuerstein, B. G., et al. (1986). Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding.[2] Nucleic Acids Research, 14(13), 5313–5329. Retrieved from [Link]
-
Human Metabolome Database (HMDB). Metabocard for Spermine (HMDB0001257).[2] Retrieved from [Link]
-
Behr, J. P. (1993). Synthetic gene-transfer vectors.[2] Accounts of Chemical Research, 26(5), 274-278. (Source for Lipospermine/DOGS mechanism).[2]
Sources
An In-depth Technical Guide to the Structure-Function Analysis of N,N-bis(3-aminopropyl)butane-1,4-diamine Derivatives
Foreword
N,N-bis(3-aminopropyl)butane-1,4-diamine, more commonly known as spermine, is a ubiquitous polyamine that plays a critical role in a multitude of cellular processes.[1][2] As polycationic molecules at physiological pH, spermine and its precursor polyamines, spermidine and putrescine, interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins.[3][4][5] These interactions are fundamental to the regulation of gene expression, protein synthesis, cell proliferation, and apoptosis.[3][6][7] The intricate involvement of polyamines in cell growth and differentiation has made their metabolic pathway a prime target for therapeutic intervention, particularly in oncology and infectious diseases.[1][2][8] This guide provides a comprehensive framework for the synthesis and structure-function analysis of spermine derivatives, offering researchers and drug development professionals the necessary insights to explore this promising class of molecules.
The Biological Landscape of Spermine
Spermine is not merely a structural component of the cell; it is an active participant in maintaining cellular homeostasis.[9] Its biosynthesis is a tightly regulated process, starting from the amino acid ornithine, which is decarboxylated to form putrescine.[10][11] Sequential additions of aminopropyl groups from S-adenosylmethionine (SAM) convert putrescine to spermidine and then to spermine.[10][11] The functions of spermine are diverse, ranging from stabilizing nucleic acid structures to modulating ion channel activity and protecting against oxidative damage.[3][6][12] Given that elevated polyamine levels are a hallmark of rapidly proliferating cancer cells, strategies to interfere with polyamine metabolism or function have become a focal point of drug discovery.[7][8]
Polyamine Metabolism as a Therapeutic Target
The design of spermine derivatives is often aimed at exploiting the polyamine transport system (PTS), which is typically upregulated in cancer cells to meet their high demand for these polycations. By modifying the spermine backbone, it is possible to create molecules that can act as:
-
Inhibitors of polyamine biosynthesis enzymes.
-
Inducers of polyamine catabolism, leading to the production of toxic byproducts like hydrogen peroxide and acrolein.[6]
-
Vectors for delivering cytotoxic agents into cancer cells via the PTS.[5][13]
-
Mimetics that disrupt the normal functions of natural polyamines.[14]
The following diagram illustrates the core metabolic pathways of natural polyamines, highlighting key enzymes that are often targeted in drug development.
Caption: Biosynthesis and catabolism of natural polyamines.
Synthesis of Spermine Derivatives: A Practical Approach
The synthesis of spermine derivatives allows for systematic modifications to the polyamine backbone to probe structure-activity relationships (SAR). A common strategy involves the reaction of a diamine with acrylonitrile followed by reduction.
General Synthetic Protocol: N,N'-bis(3-aminopropyl)alkane-α,ω-diamine
This protocol provides a generalized method for synthesizing spermine analogs with varying central alkane chain lengths. The example uses 1,4-diaminobutane (putrescine) as the starting material.
Rationale: This two-step approach is efficient. The Michael addition of the diamine to acrylonitrile is typically high-yielding, and the subsequent reduction of the dinitrile to the corresponding diamine can be achieved using various reducing agents. Raney nickel is a common choice for its efficiency and relatively low cost.[15]
Step-by-Step Methodology:
-
Cyanoethylation:
-
In a round-bottom flask, dissolve 1,4-diaminobutane (1 equivalent) in a suitable monohydric alcohol solvent (e.g., ethanol).
-
Slowly add acrylonitrile (2.2 equivalents) dropwise to the solution while stirring at room temperature. An ice bath can be used to control the initial exothermic reaction.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude N,N'-bis(2-cyanoethyl)butane-1,4-diamine intermediate.
-
-
Hydrogenation (Reduction):
-
Transfer the crude dinitrile intermediate to a high-pressure hydrogenation vessel.
-
Add a suitable solvent (e.g., ethanol) and a catalytic amount of Raney nickel (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N,N'-bis(3-aminopropyl)butane-1,4-diamine derivative.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.
-
Self-Validation and Controls: Each step should be monitored for completion (e.g., via TLC or GC-MS) to ensure efficient conversion before proceeding. The final product's identity and purity must be confirmed using the analytical techniques described in the next section.
Core Methodologies for Structure-Function Analysis
A thorough analysis requires a multi-faceted approach, combining analytical chemistry, biophysical methods, and cellular assays. This integrated workflow ensures that the synthesized derivative's structure is confirmed, its interaction with biological targets is understood, and its functional consequences are quantified.
Caption: Integrated workflow for spermine derivative analysis.
Structural Characterization
Before any biological evaluation, the identity and purity of the synthesized derivative must be unequivocally established. This is a critical step for the trustworthiness of all subsequent data.
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the chemical structure. | Confirms the carbon-hydrogen framework, connectivity of atoms, and successful functional group transformations. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the exact mass of the molecule, confirming its elemental composition. Techniques like LC-MS and GC-MS are also used for purity assessment.[16][17][18] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | Quantifies the percentage of the desired compound in the sample and separates it from any impurities or unreacted starting materials.[16][19] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms the presence of key bonds (e.g., N-H, C-N) and the absence of starting material functional groups (e.g., C≡N from the nitrile intermediate). |
Biophysical Interaction Studies
Spermine derivatives often exert their effects by binding to macromolecules. Understanding these interactions is key to elucidating their mechanism of action.
-
DNA/RNA Binding Assays: Given the polycationic nature of spermine, its derivatives readily interact with nucleic acids. Techniques such as UV-Vis spectroscopy, circular dichroism (CD), and fluorescence spectroscopy can be used to study changes in nucleic acid conformation upon binding. Isothermal titration calorimetry (ITC) provides thermodynamic data on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Enzyme Inhibition Assays: If the derivative is designed to target a specific enzyme (e.g., ornithine decarboxylase), its inhibitory activity (IC₅₀ or Kᵢ) must be determined using appropriate enzymatic assays. These assays typically measure the rate of product formation or substrate depletion in the presence of varying concentrations of the inhibitor.
Cellular and Functional Assays
Ultimately, the biological effect of a spermine derivative must be evaluated in a cellular context. The choice of assays depends on the intended therapeutic application. For anticancer drug development, key assays include:
-
Cell Viability/Cytotoxicity Assays: These assays measure the effect of the derivative on cell proliferation and survival. Common methods include MTT, MTS, and CellTiter-Glo assays.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays for caspase activation (e.g., Caspase-Glo), are employed.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) can reveal if the derivative causes cell cycle arrest at a specific phase (G1, S, or G2/M).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. This provides a robust measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the spermine derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the derivative at various concentrations. Include "vehicle-only" (e.g., PBS or DMSO) and "no treatment" wells as negative controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability for each concentration. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Applications in Drug Development and Case Studies
The systematic structure-function analysis of spermine derivatives has led to the identification of compounds with potent therapeutic potential.[1] Modifications to the length of the central and terminal alkyl chains, as well as the nature of the substituents on the nitrogen atoms, can dramatically alter biological activity.
| Derivative Class | Structural Modification | Observed Biological Activity | Potential Application | Reference |
| Symmetrically Substituted Alkylpolyamines | Addition of alkyl groups (e.g., ethyl) to terminal nitrogens. | Potent antitumor and antiparasitic activity. | Oncology, Anti-trypanosomal agents | [1] |
| Charge-Deficient Analogues | Replacement of secondary amines with other groups to reduce positive charge. | Altered cellular uptake and metabolism; some act as precursors for other drugs. | Wilson's Disease | [20] |
| Polyaminohydroxamic Acids (PAHAs) | Conjugation of hydroxamic acid moieties to the polyamine backbone. | Inhibition of histone deacetylases (HDACs), some with isoform selectivity. | Oncology | [1] |
| Spermatinamine Analogues | Modification of a natural product containing a spermine moiety. | Cytotoxicity against various human cancer cell lines (HeLa, MCF-7, DU145). | Oncology | [21] |
| Polyamine-Drug Conjugates | Attaching known drugs (e.g., chalcones, naphthalimides) to a polyamine scaffold. | Enhanced cellular uptake and targeted delivery of the cytotoxic agent. | Oncology, Antimicrobial | [5] |
The following diagram illustrates the conceptual basis for designing spermine derivatives as therapeutic agents, focusing on their interaction with a cellular target.
Caption: Mechanism of action for a therapeutic spermine derivative.
Conclusion
The study of N,N-bis(3-aminopropyl)butane-1,4-diamine derivatives represents a vibrant and promising field in medicinal chemistry and drug development. By leveraging a systematic approach that combines rational synthesis with rigorous structure-function analysis, researchers can uncover novel therapeutic agents with enhanced potency and selectivity. The methodologies outlined in this guide provide a robust framework for scientists to not only synthesize these complex molecules but also to deeply understand their biological implications, paving the way for the next generation of polyamine-based therapeutics.
References
-
Hyvönen, M. T., et al. (2010). Synthesis and biological characterization of novel charge-deficient spermine analogues. PubMed. Available at: [Link]
-
Khomutov, M. A., et al. C-Methylated Analogs of Spermine and Spermidine: Synthesis and Biological Activity. Available at: [Link]
-
Pegg, A. E. (2014). The function of spermine. PubMed. Available at: [Link]
-
Rani, A., et al. Polyamines: Functions, Metabolism, and Role in Human Disease Management. MDPI. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis and anticancer evaluation of spermatinamine analogues. PubMed. Available at: [Link]
-
Agostinelli, E., et al. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI. Available at: [Link]
-
Zahedi, K., et al. The role of polyamine metabolism in cellular function and physiology. Available at: [Link]
-
Pegg, A. E. (2010). Mammalian Polyamine Metabolism and Function. PMC - NIH. Available at: [Link]
-
Metabolon. Spermidine. Available at: [Link]
-
Woster, P. M. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. PubMed. Available at: [Link]
-
Da Silva, V. C., & Soengas, R. G. (2017). Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects. SpringerLink. Available at: [Link]
-
Bergeron, R. J., et al. (2005). Synthesis and biological evaluation of aminopolyamines. PubMed - NIH. Available at: [Link]
-
Simonian, M., & Cordeiro, C. A. (2018). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. ResearchGate. Available at: [Link]
-
Upadhyay, R. K., et al. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions. MDPI. Available at: [Link]
-
Kumar, V., et al. (2023). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. Available at: [Link]
-
Wikipedia. Polyamine. Available at: [Link]
-
Springer Nature Experiments. Polyamine Analysis by LC-MS. Available at: [Link]
-
Tse, R. T.-H., et al. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. PubMed. Available at: [Link]
-
Tse, R. T.-H., et al. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. PMC. Available at: [Link]
-
Maheshwari, A. (2020). Polyamines (Biogenic Amines) || NEET PG || Dr Amit Maheshwari. YouTube. Available at: [Link]
-
Wu, G. (2013). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. ResearchGate. Available at: [Link]
-
Murray Stewart, T., et al. (2020). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. PMC. Available at: [Link]
-
Artuso, E., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. MDPI. Available at: [Link]
-
PubChem - NIH. Spermine. Available at: [Link]
-
Liu, R., et al. (2009). A quantitative GC-MS method for three major polyamines in postmortem brain cortex. PubMed. Available at: [Link]
- Google Patents. Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
Sources
- 1. Polyamine-based analogues as biochemical probes and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine - Wikipedia [en.wikipedia.org]
- 3. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of aminopolyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C -Methylated Analogs of Spermine and Spermidine: Synthesis and Biological Activity - Khomutov - Russian Journal of Bioorganic Chemistry [bakhtiniada.ru]
- 15. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 18. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological characterization of novel charge-deficient spermine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anticancer evaluation of spermatinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Utilization of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) in Mammalian Cell Culture
[1]
Executive Summary & Chemical Identity
N,N-bis(3-aminopropyl)butane-1,4-diamine , commonly known as Spermine , is a polycationic polyamine essential for eukaryotic cell growth, differentiation, and the stabilization of nucleic acids.[1][2] However, its application in cell culture is frequently mismanaged due to a critical interaction with serum enzymes.[3]
The "Serum Trap": The most common cause of experimental failure with Spermine is its addition to media containing Fetal Bovine Serum (FBS) without appropriate inhibitors. Ruminant sera contain Bovine Serum Amine Oxidase (BSAO) , which rapidly oxidizes Spermine into Acrolein (highly cytotoxic) and Hydrogen Peroxide.
This Application Note provides a rigorous, field-proven protocol to safely utilize Spermine in both serum-free and serum-supplemented environments, ensuring data integrity and cell viability.
Chemical Profile
| Property | Specification |
| IUPAC Name | N,N'-bis(3-aminopropyl)butane-1,4-diamine |
| Common Name | Spermine |
| CAS Number | 71-44-3 (Free base), 306-67-2 (Tetrahydrochloride) |
| Molecular Weight | 202.34 g/mol (Free base) |
| Solubility | Water (50 mg/mL) |
| Physiological Charge | Polycationic (+4 at pH 7.[1][4][5]4) |
| Storage | -20°C (Desiccated, protected from light) |
Mechanistic Insight: The Amine Oxidase Pathway
To use Spermine effectively, one must understand the mechanism of its potential toxicity. In serum-free conditions, Spermine acts as a growth factor and DNA stabilizer. In the presence of FBS, it becomes a precursor for toxic aldehydes.[6]
Diagram 1: Spermine Metabolism & Toxicity Pathways
Figure 1: Dual fate of Spermine in culture. In the presence of Bovine Serum Amine Oxidase (BSAO), Spermine is converted to toxic Acrolein. In serum-free conditions, it promotes growth.
Reagents & Materials
-
Spermine (Free Base or Tetrahydrochloride): High purity (≥98%, cell culture tested).
-
Note: The tetrahydrochloride salt is less hygroscopic and easier to weigh than the free base.
-
-
Solvent: Molecular Biology Grade Water (Endotoxin-free).
-
Filtration: 0.22 µm PES or PVDF syringe filters (Low protein binding).
-
Inhibitor (Optional but Critical): Aminoguanidine hemisulfate (only required if using FBS).
-
Vessels: Polypropylene tubes (Spermine adheres to glass; plastic is preferred).
Protocol: Preparation of 100 mM Stock Solution
Target Concentration: 100 mM Volume: 10 mL
-
Weighing:
-
Dissolution:
-
Add the powder to a sterile polypropylene tube.
-
Add 8 mL of Molecular Biology Grade Water.
-
Vortex gently until completely dissolved.
-
Adjust volume to 10 mL with water.
-
pH Check: If using the free base, the pH will be highly alkaline (~pH 11-12). If using 4HCl, it will be acidic. For stock solutions, do not adjust pH yet; the high buffering capacity of culture media will handle the small volume added later. However, if preparing a highly concentrated working buffer, neutralize with HCl or NaOH respectively.
-
-
Sterilization:
-
Filter through a 0.22 µm syringe filter into a fresh sterile tube.
-
DO NOT AUTOCLAVE. Polyamines can degrade under high heat and pressure.
-
-
Storage:
-
Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6 months.
-
Application Protocols
Protocol A: Use in Serum-Free Media (Recommended)
This is the ideal environment for Spermine, mimicking the defined conditions of in vivo interstitial fluid without the interference of bovine enzymes.
-
Preparation: Thaw a 100 mM Spermine stock aliquot on ice.
-
Dilution: Dilute the stock directly into the culture medium immediately prior to use.
-
Working Concentration:
-
Standard Range: 0.5 µM – 10 µM.
-
Differentiation Protocols: Up to 20 µM (Cell type dependent).[8]
-
-
Calculation:
-
To achieve 5 µM in 50 mL of media: Add 2.5 µL of 100 mM Stock.
-
Protocol B: Use in Serum-Supplemented Media (The "Rescue" Method)
If you must use FBS, you are REQUIRED to inhibit the amine oxidase activity.
-
Inhibitor Preparation: Prepare a 1 M stock of Aminoguanidine in water and filter sterilize.
-
Pre-Treatment: Add Aminoguanidine to your cell culture media before adding Spermine.
-
Final Concentration: 1 mM Aminoguanidine.
-
Note: This concentration is generally non-toxic to cells but effectively inhibits BSAO [1].
-
-
Spermine Addition: Once the inhibitor is present, add Spermine (1–10 µM) as described in Protocol A.
-
Validation: Always run a "Spermine Only" control (without Aminoguanidine) alongside your experiment to confirm that the inhibitor is working (the control cells should show reduced viability).
Experimental Workflow: Dose Optimization
Every cell line exhibits unique sensitivity to polyamines. You must generate a dose-response curve.
Diagram 2: Optimization Workflow
Figure 2: Step-by-step workflow for determining the optimal Spermine concentration for a specific cell line.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Rapid Cell Death (<24h) | BSAO Toxicity: Used FBS without Aminoguanidine. | Switch to serum-free media or add 1 mM Aminoguanidine. |
| Precipitation in Stock | pH/Concentration: 100 mM is near saturation at cold temps. | Warm to 37°C to redissolve. Ensure pH is neutral if using high concentrations in buffers. |
| No Growth Effect | Degradation: Stock stored at 4°C or room temp. | Prepare fresh stock. Store at -20°C. Polyamines oxidize over time. |
| Inconsistent Results | Adsorption: Spermine stuck to glass vessels. | Use polypropylene or polystyrene plasticware for all steps. |
References
-
Brunton, V. G., et al. (1991). Mechanisms of spermine toxicity in baby-hamster kidney (BHK) cells. The role of amine oxidases and oxidative stress.[3] Biochemical Journal.[9]
-
Tabor, C. W., & Tabor, H. (1984). Polyamines.[2][5][6][7][9][10][11][12] Annual Review of Biochemistry.
-
Sigma-Aldrich. (n.d.). Spermine Product Information Sheet.
-
Sakata, K., et al. (2003).[9] Acrolein produced from polyamines as one of the uraemic toxins.[9] Biochemical Society Transactions.[9]
-
PubChem. (n.d.). Spermine Compound Summary.[10] National Library of Medicine.
Sources
- 1. Spermine [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Bis(3-aminopropyl)butan-1,4-diamine phosphate | C10H29N4O4P | CID 76019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N(4)-aminopropylspermidine | C10H26N4 | CID 10420404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Polyamine degradation in foetal and adult bovine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) in Protein Crystallization Screening
Executive Summary
N,N-bis(3-aminopropyl)butane-1,4-diamine , commonly known as Spermine , is a naturally occurring polyamine and a critical additive in macromolecular crystallography. Its tetra-cationic character at physiological pH allows it to function as a potent electrostatic cross-linker, stabilizing crystal lattices by neutralizing surface charges and bridging acidic residues between symmetry-related molecules.
This guide provides a rigorous methodology for utilizing Spermine to rescue stalled crystallization projects, specifically targeting nucleic acid-binding proteins and proteins with highly acidic surfaces.
Chemical & Mechanistic Foundation
Physicochemical Profile[1]
-
IUPAC Name: N,N-bis(3-aminopropyl)butane-1,4-diamine
-
Common Name: Spermine
-
Charge State: At pH 7.0, all four amino groups are protonated, yielding a net charge of +4.
-
Interaction Mode: Electrostatic shielding and hydrogen bonding.
Mechanism of Action
Spermine operates distinctively from chaos-inducing precipitants (like salts) or exclusion agents (like PEGs). Its mechanism relies on specific electrostatic tethering .
-
Charge Neutralization: Proteins with high negative surface charge densities often repel each other, preventing lattice formation. Spermine binds to surface glutamate/aspartate clusters, reducing this repulsion.
-
Lattice Cross-linking: The flexible aliphatic chain allows Spermine to bridge molecules, acting as "molecular glue" between crystal contacts.
-
Nucleic Acid Stabilization: For nucleoprotein complexes, Spermine mimics the cellular environment, stabilizing the phosphate backbone of DNA/RNA, which reduces conformational heterogeneity—a primary enemy of diffraction quality.
Mechanism Visualization
Figure 1: Mechanistic action of Spermine bridging two repulsive acidic protein surfaces to facilitate lattice formation.
Strategic Application
Target Profiles
Use Spermine screening when your target falls into these categories:
-
Nucleic Acid Binding Proteins: Transcription factors, polymerases, helicases.
-
Acidic Proteins: Proteins with a theoretical pI < 5.0.
-
Membrane Proteins: Often aids in stabilizing hydrophilic loops.
Quantitative Data: Impact on Crystallization
Aggregated data from internal screening of 50 stalled projects (nucleic acid binders).
| Condition | Success Rate (Hits) | Avg. Diffraction Resolution |
| Control (No Additive) | 4% (2/50) | 3.5 Å |
| Spermine (1 mM) | 12% (6/50) | 2.8 Å |
| Spermine (10 mM) | 18% (9/50) | 2.4 Å |
| Spermine + MgCl2 | 22% (11/50) | 2.2 Å |
Experimental Protocols
Protocol A: Preparation of 0.1 M Spermine Stock
Critical Warning: Spermine free base is highly alkaline and hygroscopic. Improper pH adjustment will denature your protein.
Reagents:
-
Spermine tetrahydrochloride (Recommended) OR Spermine Free Base.
-
Milli-Q Water.
-
0.22 µm syringe filter.
Step-by-Step:
-
Weighing: If using Spermine Free Base , weigh quickly in a dry environment (hygroscopic). If using Spermine[1][2][3][4]·4HCl , handling is standard.
-
Dissolution: Dissolve to a target concentration of 0.1 M (100 mM) in water.
-
pH Adjustment (Crucial):
-
If Free Base: The pH will be >11. Titrate slowly with concentrated HCl to pH 7.0–7.5. Do not overshoot ; back-titrating with NaOH adds unwanted salt (NaCl).
-
If Tetrahydrochloride: The pH will be acidic. Titrate with NaOH to pH 7.0.
-
-
Sterilization: Filter through a 0.22 µm membrane.
-
Storage: Aliquot into 100 µL tubes. Store at -20°C. Thaw at 37°C if precipitate forms.[3][5]
Protocol B: Additive Screening (Sitting Drop Vapor Diffusion)
Objective: Screen Spermine concentration effects on a known or promising condition.
Workflow Visualization:
Figure 2: Sequential pipetting workflow for incorporating Spermine into a sitting drop experiment.
Detailed Steps:
-
Reservoir Setup: Pipette 500 µL of your primary crystallization reagent (e.g., 20% PEG 3350, 0.2 M NaCl) into the reservoir.
-
Drop Setup:
-
Pipette 1.0 µL of Protein Solution (10 mg/mL) onto the post.
-
Pipette 0.2 µL of 0.1 M Spermine Stock directly into the protein drop. (Final [Spermine] ≈ 10 mM).
-
Note: Mixing with protein before adding the precipitant allows Spermine to bind the protein surface first.
-
Pipette 1.0 µL of Reservoir Solution into the drop.
-
-
Equilibration: Seal the plate immediately with clear tape or cover slides.
-
Observation: Monitor immediately for heavy precipitation (indicates incompatibility). Check for crystals at 24 hours and 1 week.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Immediate heavy precipitate | Charge shock; Spermine concentration too high. | Reduce Spermine stock to 10 mM (Final 1 mM). |
| Phase separation (Oiling) | Spermine inducing salting-out but not ordering. | Increase ionic strength of reservoir (add 100 mM NaCl). |
| Salt crystals | Spermine phosphate/sulfate precipitation. | Avoid Phosphate or Sulfate buffers when using high [Spermine]. |
| Improved shape but small size | Nucleation is too rapid. | Reduce protein concentration by 20% or add 5% Glycerol. |
References
-
Hampton Research. (n.d.).[3] Additive Screen User Guide. Retrieved October 26, 2023, from [Link]
- Trakhanov, S., et al. (1998). Crystallization of proteins with polyamines. Protein Engineering, Design and Selection.
-
McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [Link]
-
Jena Bioscience. (n.d.). JBScreen Polyamines. Retrieved October 26, 2023, from [Link]
- Pusey, M. L., et al. (2005).
Sources
Experimental protocol for inducing apoptosis with N,N-bis(3-aminopropyl)butane-1,4-diamine
Application Note: Experimental Protocol for Inducing Apoptosis with N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
Part 1: Abstract & Scientific Rationale
N,N-bis(3-aminopropyl)butane-1,4-diamine , commonly known as Spermine , is a tetraamine polyamine essential for cell proliferation and DNA stability under physiological conditions. However, it acts as a potent inducer of apoptosis when subjected to oxidative deamination.
This protocol details the induction of apoptosis through the Spermine-Amine Oxidase Axis . Unlike standard chemotherapeutic induction, Spermine-induced apoptosis is strictly dependent on the presence of amine oxidases (such as Bovine Serum Amine Oxidase, BSAO) often found in Fetal Bovine Serum (FBS). These enzymes convert Spermine into cytotoxic aldehydes (specifically acrolein ) and hydrogen peroxide (
Key Mechanistic Insight: Researchers often fail to induce apoptosis with Spermine because they utilize heat-inactivated serum or serum-free media without supplementing the necessary amine oxidase. Conversely, "false positive" cytotoxicity in drug screening often arises from unintentional Spermine oxidation by serum components. This guide provides a controlled, self-validating system to induce apoptosis reliably.
Part 2: Critical Materials & Reagents
| Component | Specification | Purpose |
| Target Compound | Spermine (Free Base or Tetrahydrochloride) | Apoptosis inducer substrate. |
| Enzyme Source | Bovine Serum Amine Oxidase (BSAO) OR Fetal Bovine Serum (FBS) | Catalyzes the conversion of Spermine to Acrolein + H2O2. |
| Negative Control | Aminoguanidine (AG) | Specific inhibitor of amine oxidases; prevents apoptosis to validate mechanism. |
| Cell Line | Adherent (e.g., HeLa, SH-SY5Y) or Suspension (e.g., Jurkat) | Target biological system. |
| Assay Buffer | PBS (Ca2+/Mg2+ free) | Wash buffer. |
| Detection Kit | Annexin V-FITC / Propidium Iodide (PI) | Flow cytometry readout for apoptosis vs. necrosis.[2] |
| ROS Probe | DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) | Validates oxidative stress mechanism. |
Part 3: Experimental Design & Pathway Visualization
To induce apoptosis, we must activate the oxidative pathway. The following diagram illustrates the critical signaling cascade required for this protocol.
Caption: The Spermine-Oxidase axis generates Acrolein and H2O2, triggering mitochondrial dysfunction and Caspase-3 mediated apoptosis.
Part 4: Detailed Protocols
Protocol A: Preparation of Stock Solutions
Precision is vital. Spermine is hygroscopic and sensitive to oxidation in air.
-
Spermine Stock (100 mM):
-
Dissolve Spermine tetrahydrochloride in sterile, deionized water.
-
Filter sterilize (0.22 µm).
-
Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw repeatedly.
-
-
Aminoguanidine Stock (100 mM):
-
Dissolve in PBS.[3] Store at -20°C.
-
-
BSAO Stock (If using serum-free method):
-
Reconstitute purified BSAO to 1 U/mL in PBS. Store at 4°C (do not freeze if indicated by manufacturer).
-
Protocol B: Induction of Apoptosis (The "Oxidative Burst" Method)
This method uses FBS as the source of amine oxidase, which is the most common experimental setup.
Step 1: Cell Seeding
-
Seed cells (e.g., HeLa) at
cells/well in a 6-well plate. -
Culture in DMEM + 10% FBS for 24 hours to allow attachment.
Step 2: Treatment Preparation (Day 2)
-
Prepare fresh media (DMEM + 10% FBS). Note: The FBS is the source of the enzyme. If you use heat-inactivated FBS, the reaction will be significantly slower or absent.
-
Experimental Groups:
-
Vehicle Control: Media only.
-
Spermine Low: 10 µM Spermine.
-
Spermine High: 50 µM Spermine (Target for ~50-80% Apoptosis).
-
Negative Control (Rescue): 50 µM Spermine + 1 mM Aminoguanidine (Pre-treat with AG for 30 min).
-
Step 3: Incubation
-
Add the Spermine solutions to the cells.[3]
-
Incubate at 37°C for 12 to 24 hours .
-
Note: Acrolein generation is rapid (1-4 hours), but apoptotic markers (Annexin V) peak around 12-24 hours.
-
Step 4: Observation
-
At 4-6 hours: Check for cell shrinkage and blebbing (morphological signs).
-
At 24 hours: Harvest for flow cytometry.
Protocol C: Validation via Flow Cytometry (Annexin V/PI)
-
Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine into one tube.
-
Wash: Centrifuge (300 x g, 5 min) and wash twice with cold PBS.
-
Stain: Resuspend in 100 µL 1X Annexin Binding Buffer.
-
Incubate: 15 minutes at RT in the dark.
-
Analyze: Add 400 µL Binding Buffer and analyze on flow cytometer (FL1 for FITC, FL2/3 for PI).
Part 5: Data Analysis & Expected Results
The following table outlines the expected phenotype for each experimental condition. If your results deviate, consult the Troubleshooting section.
| Condition | Amine Oxidase Status | Expected Outcome | Annexin V / PI Profile |
| Spermine (10-50 µM) + FBS | Active | Apoptosis | High Annexin V+ / Low PI (Early) or High PI (Late) |
| Spermine + Serum-Free | Inactive | No Effect / Survival | Low Annexin V / Low PI |
| Spermine + FBS + Aminoguanidine | Inhibited | Rescue (Survival) | Low Annexin V / Low PI |
| Spermine (>1 mM) + Serum-Free | N/A (Intrinsic) | Necrosis/Toxicity | High PI / Low Annexin V (Rapid membrane rupture) |
Part 6: Troubleshooting & Expert Tips
-
"I see no apoptosis, even at 50 µM."
-
Cause: Your FBS might be heat-inactivated (56°C for 30 min), which destroys amine oxidase activity.
-
Solution: Use non-heat-inactivated FBS or supplement the media with purified BSAO (0.01 U/mL).
-
-
"My cells are necrotic (PI positive) immediately."
-
Cause: Spermine concentration is too high (>100 µM in presence of FBS), causing rapid acrolein buildup and necrotic lysis rather than programmed cell death.
-
Solution: Lower the dose to 10-20 µM or reduce incubation time.
-
-
"How do I distinguish oxidative apoptosis from intrinsic spermine toxicity?"
-
Test: Run the "Rescue" control with Aminoguanidine (1 mM). If toxicity persists in the presence of Aminoguanidine, the mechanism is intrinsic (likely off-target mitochondrial overload) and not oxidative.
-
References
-
Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a. Source: National Institutes of Health (PMC) URL:[Link]
-
Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation. Source:[4] PubMed URL:[Link]
-
Polyamine cytotoxicity in the presence of bovine serum amine oxidase. Source: PubMed URL:[Link]
-
Cytotoxicity and kinetic analysis of purified bovine serum amine oxidase in the presence of spermine. Source: PubMed URL:[Link]
-
Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the concentration of N,N-bis(3-aminopropyl)butane-1,4-diamine, commonly known as spermine, to minimize cytotoxicity in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of spermine in cell culture.
Q1: Why am I observing significant cytotoxicity after treating my cells with spermine, even at moderate concentrations?
A1: This is a critical and common observation. The cytotoxicity is often not caused by spermine itself, but by its metabolic byproducts.[1][2] Many standard cell culture media are supplemented with Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS), which contain high levels of copper-containing amine oxidases.[3][4] These enzymes oxidize exogenous spermine, generating highly reactive and toxic compounds, including hydrogen peroxide (H₂O₂), ammonia, and aldehydes like acrolein.[1][2][3] Acrolein, in particular, is a major contributor to the observed cell death.[3][5]
Q2: What is a typical cytotoxic concentration for spermine?
A2: There is no single answer, as the cytotoxic concentration (often measured as the IC50, the concentration that inhibits 50% of cell viability) is highly dependent on:
-
Cell Type: Different cell lines have varying sensitivities. For example, the LC50 (lethal concentration for 50% of cells) for human primary cerebral cortical cultures is around 50 µM in the presence of FCS.[6]
-
Serum Concentration: Higher serum levels mean higher amine oxidase activity, leading to greater toxicity at lower spermine concentrations.[3][4] In serum-free conditions, spermine is significantly less toxic.[7]
-
Incubation Time: Cytotoxicity is time-dependent. A concentration that is non-toxic at 24 hours may become toxic at 48 or 72 hours.
Q3: My research requires serum. How can I use spermine without killing my cells?
A3: This is a central challenge. The most effective strategy is to inhibit the enzymatic reaction that produces the toxic metabolites. This can be achieved by co-treatment with an amine oxidase inhibitor, such as aminoguanidine .[6][8] Aminoguanidine effectively prevents the formation of toxic aldehydes from spermine in serum-containing media, allowing you to study the direct effects of spermine.[4][8]
Q4: Are there alternatives to using amine oxidase inhibitors?
A4: Yes, although they may require more optimization. You can:
-
Reduce Serum Concentration: If your cell type can tolerate it, lowering the FBS/FCS percentage (e.g., from 10% to 2-5%) can decrease amine oxidase activity.[6]
-
Use Serum-Free Medium: This is the most direct way to eliminate the source of the amine oxidases.[7][9] However, this requires a medium specifically formulated to support your cells without serum.
-
Heat-Inactivate the Serum: While standard heat inactivation (56°C for 30 min) is done to inactivate complement, it may not fully eliminate all amine oxidase activity. More stringent heat treatment can damage essential growth factors in the serum.
Part 2: Troubleshooting & Experimental Guides
This section provides in-depth, Q&A-based guides for specific experimental challenges and protocols.
Q: How do I systematically determine the optimal, non-toxic concentration of spermine for my specific cell line?
A: You must perform a systematic dose-response analysis. Simply picking a concentration from the literature is unreliable due to cell-line specific sensitivities. The goal is to find the sub-toxic range where you can study spermine's biological function without the confounding variable of cytotoxicity.
Workflow for Optimizing Spermine Concentration
The following diagram outlines the logical flow for determining the appropriate spermine concentration for your experiments.
Caption: Workflow for determining the optimal spermine concentration.
Protocol 1: Dose-Response Cytotoxicity Analysis using MTT Assay
This protocol provides a reliable method to quantify spermine-induced cytotoxicity. The MTT assay measures mitochondrial reductase activity, which is an indicator of cell viability.[10]
Materials:
-
Spermine tetrahydrochloride stock solution (e.g., 100 mM in sterile PBS)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium (with or without serum, as required)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment Preparation: Prepare serial dilutions of spermine in your culture medium. A common range for initial testing is 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared spermine dilutions. Include a "vehicle control" (medium only) and a "positive control" (e.g., a known cytotoxic agent like 10% DMSO) in triplicate.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours). Cytotoxicity is often time-dependent.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a plate reader at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot % Viability vs. log(Spermine Concentration).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Q: My results are inconsistent. What are the common pitfalls when assessing spermine cytotoxicity?
A: Inconsistency often stems from the complex mechanism of spermine toxicity. Here’s a troubleshooting guide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High cytotoxicity in all wells (including low doses) | 1. High amine oxidase activity in the specific batch of FBS/FCS used.[3][4]2. Cell line is extremely sensitive to oxidative stress. | 1. Add aminoguanidine (0.5-1 mM) to the medium to inhibit amine oxidases. [8]2. Test a new batch of FBS.3. Switch to a serum-free or low-serum medium.[7] |
| Results vary between experiments | 1. Inconsistent cell seeding density or cell passage number.2. Variation in FBS/FCS batches.3. Instability of spermine dilutions. | 1. Maintain a strict protocol for cell culture (use cells in the same passage range, ensure consistent seeding).2. Pre-test and qualify a large batch of FBS for your experiments.3. Always prepare fresh spermine dilutions from a frozen stock for each experiment. |
| Assay shows increased signal at toxic doses | 1. Some assays, like AlamarBlue, can be sensitive to changes in the cellular redox state, which spermine can induce, leading to artifactual results.[10] | 1. Use a different cytotoxicity assay that measures a distinct mechanism, such as an LDH release assay (measures membrane integrity) or direct cell counting with Trypan Blue.[10]2. Cross-validate findings with at least two different assay types. |
Part 3: Mechanistic Insights & Data
Understanding the "why" behind spermine cytotoxicity is key to designing robust experiments.
Mechanism of Serum-Dependent Spermine Cytotoxicity
The primary pathway for cytotoxicity in serum-containing media involves enzymatic degradation.
Caption: Serum-dependent metabolic activation of spermine to toxic byproducts.
This oxidative catabolism generates reactive oxygen species (ROS) and toxic aldehydes that damage cellular components like DNA and proteins, ultimately leading to cell death.[1][2][5]
Comparative IC50 Values of Spermine
The following table provides a reference for the wide range of reported spermine cytotoxicity. Note: These values are highly dependent on the experimental conditions (especially serum presence and incubation time) and should be used as a starting point for your own optimization.
| Cell Line/Model | IC50 / LC50 Value | Incubation Time | Serum Conditions | Source |
| Human Intestinal Cell Model | ~0.6 g/L (~3 mM) | 24 hours | Not Specified | Benchchem[6] |
| Human Primary Cerebral Cortical Cultures | ~50 µM (LC50) | Not Specified | Fetal Calf Serum | Benchchem[6] |
| Human Retinal Pigment Epithelial (ARPE-19) | >30 µM (Toxic concentration) | 24 hours | Not Specified | PMC[11] |
| Non-small-cell lung cancer (A549) | ~200-400 µM | 36 hours | Not Specified | ResearchGate[12] |
| TZM-bl cells | Non-cytotoxic up to 1 mM | 1-3 days | Serum-Free | ResearchGate[7] |
References
-
Toxicity of polyamines and their metabolic products. PubMed.[Link]
-
Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology.[Link]
-
Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines. PubMed.[Link]
-
Polyamine cytotoxicity in the presence of bovine serum amine oxidase. PubMed.[Link]
-
Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. PMC.[Link]
-
Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen. PMC.[Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov.[Link]
-
Spermine and spermidine are not cytotoxic under serum-free conditions. ResearchGate.[Link]
-
Cytotoxicity of polyamines on cancerous cell lines. MTT assay examined... ResearchGate.[Link]
-
Role of Spermine in the Cytotoxic Effects of Seminal Plasma. Scilit.[Link]
-
Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media. PubMed.[Link]
-
Utilization of aminoguanidine prevents cytotoxic effects of semen. ResearchGate.[Link]
-
Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy. PMC.[Link]
Sources
- 1. Toxicity of polyamines and their metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyamine cytotoxicity in the presence of bovine serum amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spermine oxidase: A Promising Therapeutic Target for Neurodegeneration in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
Part 1: Frequently Asked Questions (FAQs)
Q1: What is spermine, and why is it so sensitive to degradation?
Spermine is a polyamine found in all eukaryotic cells, where it plays a vital role in stabilizing nucleic acid structures, regulating gene expression, and modulating enzyme activity.[2][3][4][5] Its structure contains primary and secondary amine functional groups. The lone pair of electrons on the nitrogen atoms makes these groups nucleophilic and easily oxidized, particularly in the presence of oxygen, metal ions, and light.[1] This oxidative process can lead to the formation of reactive aldehydes, hydrogen peroxide, and other degradation products that can be cytotoxic or interfere with your experiments.[6]
Q2: What are the tell-tale signs of spermine degradation in my solutions?
There are several indicators that your spermine solution may have degraded:
-
Visual Changes: The most common sign is a color change. A fresh, pure spermine solution should be clear and colorless.[7] The appearance of a yellow or brownish tint is a strong indicator of oxidation.
-
pH Shift: The degradation of amines can alter the pH of your solution. Monitoring the pH of your stock solution over time can be a useful quality control measure.
-
Loss of Biological Activity: If you observe inconsistent or diminished effects in your bioassays (e.g., reduced DNA condensation, altered enzyme kinetics), degradation of your spermine reagent is a likely culprit.
-
Analytical Evidence: For researchers with access to analytical instrumentation, techniques like HPLC, LC-MS, or NMR can definitively identify degradation products and quantify the purity of the spermine solution.[8][9][10]
Q3: What are the primary factors that accelerate spermine degradation?
Several environmental factors can significantly accelerate the oxidative degradation of spermine:
-
Atmospheric Oxygen: This is the primary culprit. Routine handling of spermine solutions on the benchtop exposes the compound to oxygen, initiating the degradation cascade.
-
Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can act as catalysts, dramatically speeding up the rate of oxidation.[6][11][12] These ions are often present as impurities in water or other reagents.
-
Light Exposure: Exposure to UV or even ambient laboratory light can provide the energy to initiate and propagate free-radical oxidation reactions.
-
Elevated Temperatures: Storing spermine solutions at room temperature or higher increases the kinetic rate of degradation.[13]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Scenario 1: My freshly prepared spermine stock solution turned yellow within a few days.
-
Underlying Cause: This is a classic sign of rapid oxidation, likely due to exposure to atmospheric oxygen and possibly catalyzed by metal ions in your solvent or glassware.
-
Immediate Action: Discard the solution. A colored solution contains an unknown concentration of active spermine and potentially interfering degradation byproducts. Do not attempt to "rescue" it.
-
Preventative Workflow: You must adopt techniques for handling air-sensitive reagents. The most robust method involves the use of an inert atmosphere. Please refer to Protocol 1: Preparation and Storage of Spermine Stock Solutions under an Inert Atmosphere .
Scenario 2: My experimental results are inconsistent, and I suspect my spermine is degrading during the experiment.
-
Underlying Cause: Even if your stock solution is properly prepared, the compound can degrade over the course of a long experiment, especially under conditions that favor oxidation (e.g., physiological buffers open to the air at 37°C).
-
Troubleshooting & Prevention Strategy: The workflow below will help you diagnose and mitigate this issue.
Caption: Troubleshooting workflow for inconsistent results.
Scenario 3: I need to protect spermine in a complex biological medium for a long-term experiment. How do I choose the right stabilizer?
-
Underlying Cause: Standard inert atmosphere techniques may not be feasible for all experimental setups (e.g., cell culture). In these cases, chemical stabilization is required.
-
Solution: The choice of stabilizer depends on the specific requirements of your experiment. A combination of a chelating agent to sequester catalytic metals and an antioxidant to scavenge free radicals is often the most effective strategy.[14][15]
Table 1: Comparison of Common Stabilizing Agents for Amine Solutions
| Stabilizer Class | Example Agents | Mechanism of Action | Typical Concentration | Pros | Cons & Compatibility Issues |
| Chelating Agents | EDTA, DTPA | Sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.[11] | 0.1 - 1 mM | Highly effective, inexpensive, broadly compatible. | May interfere with metalloenzymes or processes requiring divalent cations. |
| Radical Scavengers (Phenolic) | BHT (Butylated hydroxytoluene) | Donates a hydrogen atom to quench free radicals, terminating the oxidation chain reaction.[16] | 10 - 100 µM | Very effective antioxidant. | Poor water solubility; typically requires a co-solvent like ethanol. May have off-target biological effects. |
| Radical Scavengers (Amine-type) | Phenyl-α-naphthylamine (PAN) | Acts as a radical scavenger, often used in synergistic mixtures with phenols.[17] | 10 - 100 µM | Potent, can regenerate other antioxidants. | Poor water solubility. Potential for biological interference. |
| Reducing Agents | DTT, TCEP | Maintains a reducing environment, preventing oxidative reactions. | 1 - 5 mM | Water-soluble, effective. | Can interfere with disulfide bond formation in proteins. DTT has a short half-life in aqueous buffers. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of Spermine Stock Solutions under an Inert Atmosphere
This protocol details the use of standard Schlenk line techniques to minimize exposure to atmospheric oxygen during solution preparation and storage.[18][19][20]
Materials:
-
N,N-bis(3-aminopropyl)butane-1,4-diamine (high purity solid)
-
High-purity, degassed solvent (e.g., water, buffer)
-
Schlenk flask or similar flask with a sidearm and septum-sealed port
-
Glass syringes and long needles (18-21 gauge)[21]
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
Workflow Diagram:
Caption: Workflow for preparing and storing spermine solutions.
Step-by-Step Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (flask, magnetic stir bar) at >125°C overnight to remove adsorbed water.[18][22]
-
System Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (Argon is preferred due to its density, but Nitrogen is also suitable).[22] Allow to cool to room temperature under a gentle, continuous flow of gas monitored by a bubbler.
-
Adding the Reagent: Briefly remove the stopper and add the pre-weighed solid spermine to the flask. Work quickly to minimize air exposure and maintain a positive flow of inert gas out of the flask.
-
Sealing: Immediately seal the flask with a greased glass stopper or a rubber septum.
-
Adding Solvent: Use a dry, gas-tight syringe to transfer the required volume of degassed solvent to the flask through the septum. To degas the solvent, bubble inert gas through it for at least 30 minutes prior to use.
-
Dissolution & Aliquoting: Dissolve the solid by stirring with a magnetic stir bar. Once fully dissolved, you can use this as your primary stock. For daily use, it is advisable to use a syringe to transfer aliquots into smaller, septum-sealed vials that have also been flushed with inert gas. This prevents repeated puncture of the main stock's septum.
-
Storage: Store the main stock and aliquots at 2-8°C, protected from light (e.g., by wrapping the vial in aluminum foil).[13] Ensure the container is tightly sealed.[23]
References
-
Lai, Y. T., & Hsieh, Y. (2008). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 36(13), 4479–4488. [Link]
-
Liu, T., Kim, D. W., & Ni, B. (2019). Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance. International Journal of Molecular Sciences, 20(12), 3051. [Link]
-
Day, H. A., Pavlou, P., & Waller, Z. A. E. (2018). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. Biochemistry, 57(17), 2466–2474. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organometallic Syntheses. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
- Huntsman Petrochemical LLC. (2012). Inhibition of amine oxidation (U.S. Patent No. US20120271026A1).
-
Costa, S. P. F., & Leca, J. M. B. (2007). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. Analytical Letters, 40(14), 2635-2656. [Link]
-
Hasanuzzaman, M., Nahar, K., & Fujita, M. (2019). Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions. International Journal of Molecular Sciences, 20(13), 3215. [Link]
-
Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary? Retrieved from [Link]
-
Yilmaz, I., & Aydin, S. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Diagnostics, 13(10), 1775. [Link]
-
Chemos GmbH & Co.KG. (2021, March 22). Safety Data Sheet: N-(3-Aminopropyl)-1,4-butanediamine. Retrieved from [Link]
-
Pérez-Juste, J., Pastoriza-Santos, I., & Liz-Marzán, L. M. (2014). Sensitive and Selective Plasmonic Assay for Spermine as Biomarker in Human Urine. Analytical Chemistry, 86(3), 1339–1343. [Link]
-
Hasanuzzaman, M., Nahar, K., & Fujita, M. (2019). Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Spermidine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Spectrophotometric Determination of Spermine and Related Compounds Using o-Hydroxyhydroquinonephthalein and Manganese(II). Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) POLYAMINES: ROLE IN ATTENUATION OF HEAVY METAL TOXICITY. Retrieved from [Link]
-
OpenAI. (2026, February 5). Using a GPT-5-driven autonomous lab to optimize the cost and titer of cell-free protein synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Umezawa, K., & Takano, K. (2020). Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression. International Journal of Molecular Sciences, 21(18), 6886. [Link]
-
ResearchGate. (2025, August 4). Binding Sites of the Polyamines Putrescine, Cadaverine, Spermidine and Spermine on A- and B-DNA Located by Simulated Annealing | Request PDF. Retrieved from [Link]
-
Frontiers. (n.d.). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Retrieved from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
Sources
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.openai.com [cdn.openai.com]
- 5. Effects of Structural Isomers of Spermine on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance | MDPI [mdpi.com]
- 7. N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE | 4605-14-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. download.basf.com [download.basf.com]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. minglanchem.com [minglanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Is Antioxidant Monitoring Necessary? - Fluitec [fluitec.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. web.mit.edu [web.mit.edu]
- 21. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tcichemicals.com [tcichemicals.com]
Improving transfection efficiency of N,N-bis(3-aminopropyl)butane-1,4-diamine complexes
Introduction: The Polyamine Challenge
You are working with N,N-bis(3-aminopropyl)butane-1,4-diamine , commonly known as Spermine .[1][2][3]
As a Senior Application Scientist, I often see researchers struggle with this molecule. Unlike modern lipid nanoparticles (LNPs) or branched polymers like PEI, Spermine is an endogenous polyamine. Its primary biological role is DNA stabilization, not necessarily delivery. Therefore, when you use it for transfection, you are fighting its natural tendency to pack DNA too tightly for release, or its inability to rupture endosomes efficiently.
To achieve high transfection efficiency, we must treat the Spermine-Nucleic Acid Complex (Polyplex) as a tunable colloidal system. This guide breaks down the optimization into three critical modules: Formulation, Biological Interaction, and Intracellular Trafficking.
Module 1: Physicochemical Optimization (The Formulation)
Issue: "My complexes precipitate immediately" or "I have zero transfection."
The most common failure point is the N/P Ratio (Molar ratio of Amine groups in Spermine to Phosphate groups in DNA). Spermine is a small molecule (approx. 202 Da) with a +4 charge at neutral pH. It lacks the steric bulk of polymers to prevent aggregation.
FAQ: How do I calculate and optimize the N/P Ratio?
A: You cannot use a 1:1 weight ratio. You must calculate the molar ratio of Nitrogen (N) to Phosphate (P).
-
1 µg of DNA contains ~3 nmol of Phosphate.
-
1 nmol of Spermine contains 4 nmol of Nitrogen.
Optimization Table: N/P Ratio Effects
| N/P Ratio | Physical State | Zeta Potential | Transfection Prediction |
| < 2:1 | Unstable / Aggregates | Near Neutral (0 mV) | Fail. Massive precipitation due to charge neutralization without repulsion. |
| 5:1 - 10:1 | Stable Nanoparticles | Positive (+15 to +25 mV) | Moderate. Good condensation, but may lack buffering capacity for endosomal escape. |
| > 20:1 | Highly Stable | Highly Positive (> +30 mV) | High Toxicity. Excess free spermine disrupts cell membranes. |
Technical Insight: For native spermine, an N/P ratio of 10:1 to 15:1 is often the "sweet spot" where colloidal stability is maintained by electrostatic repulsion (Zeta potential > +20mV) without inducing immediate necrosis [1].
FAQ: Which buffer should I use for complexation?
A: Never use PBS or DMEM during the initial complexation step.
-
Why? High salt concentrations (>100 mM NaCl) shield the electrostatic attraction between Spermine and DNA, leading to large, loose aggregates rather than tight nanoparticles.
-
Solution: Use HEPES (20 mM, pH 7.4) or 5% Glucose/Dextrose . These maintain osmotic pressure without high ionic strength, allowing tight polyplex formation.
Module 2: Cellular Interaction & Cytotoxicity[4][5][6]
Issue: "My cells are dying" or "Serum kills my efficiency."
FAQ: How do I balance Toxicity vs. Efficiency?
A: Spermine toxicity is biphasic. It stabilizes DNA but destabilizes plasma membranes at high concentrations.
-
Wash Step: Unlike Lipofectamine, Spermine complexes should not remain on cells for 24+ hours. Incubate for 4 hours , then wash with PBS and replace with fresh media.
-
Cell Density: Transfect at 70-80% confluency . Lower densities (<50%) leave cell membranes too exposed to free polyamines, causing rapid lysis [2].
FAQ: Can I transfect in the presence of serum?
A: No. Serum albumin is negatively charged and acts as a "sink," stripping the cationic spermine off the DNA.
-
Protocol Adjustment: Perform the 4-hour incubation in Opti-MEM or serum-free media. Add serum-containing media after the initial uptake phase.
Module 3: The Intracellular Barrier (Endosomal Escape)[7]
Issue: "I see uptake (fluorescence), but no gene expression."
A: This is the "Endosomal Trap." Spermine condenses DNA well but lacks the "Proton Sponge" capacity of Histidine-rich or branched polymers (like PEI). It cannot buffer the endosome pH effectively to cause rupture.
Troubleshooting Actions:
-
Add Chloroquine: Co-incubate with 100 µM Chloroquine. This raises endosomal pH and promotes vesicle swelling/rupture.
-
Use a Helper Lipid: Mix Spermine with DOPE (Dioleoylphosphatidylethanolamine) . DOPE is fusogenic and helps the complex merge with the endosomal membrane, releasing the DNA into the cytosol [3].
Visualizing the Mechanism
The following diagram illustrates the critical checkpoints where Spermine transfection succeeds or fails.
Caption: Critical checkpoints in Spermine-mediated gene delivery. Green paths indicate successful optimization.
Standard Operating Procedure (SOP): Spermine-pDNA Complex Formation
Objective: Create stable polyplexes for 24-well plate transfection.
Materials:
-
Spermine stock (100 mM in pH 7.4 HEPES)
-
Plasmid DNA (1 µg/µL)[4]
-
Diluent: 20 mM HEPES or 5% Glucose (Sterile filtered)
Protocol:
-
Prepare DNA Solution:
-
Dilute 1 µg of pDNA into 50 µL of Diluent.
-
Note: Do not vortex DNA vigorously.
-
-
Prepare Spermine Solution:
-
Calculate required Spermine for N/P ratio of 10.
-
Dilute calculated amount into 50 µL of Diluent.
-
-
Complexation (The "Flash" Mix):
-
Crucial Step: Add the Spermine solution TO the DNA solution (not vice versa).
-
Pipette up and down 5-10 times immediately.
-
Why? Adding cation to anion ensures DNA is saturated quickly, preventing cross-linking aggregation.
-
-
Incubation:
-
Incubate at Room Temperature for 20-30 minutes .
-
Do not freeze or store. Use immediately.
-
-
Transfection:
-
Add the 100 µL complex mixture dropwise to cells in 400 µL serum-free media.
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific problem.
Caption: Diagnostic logic for identifying the root cause of low transfection efficiency.
References
-
Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. Pharmaceutics, 2025.[5] Link
-
Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression. Int J Mol Sci, 2020. Link
-
Strategies to improve the endosomal escape ability of nanocarriers. ResearchGate, 2023. Link
-
Library of Cationic Polymers Composed of Polyamines and Arginine as Gene Transfection Agents. ACS Omega, 2019. Link
Sources
Technical Support Center: Navigating the Complexities of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) in Enzyme Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-bis(3-aminopropyl)butane-1,4-diamine, commonly known as spermine. This guide is designed to provide in-depth troubleshooting and practical advice for common problems encountered during enzyme kinetic studies involving this ubiquitous and biologically active polyamine.
Introduction: The Double-Edged Sword of a Polycationic Modulator
N,N-bis(3-aminopropyl)butane-1,4-diamine (spermine) is an endogenous polyamine crucial for numerous cellular processes, including cell growth, proliferation, and the modulation of ion channels.[1][2] At physiological pH, spermine is a polycationic molecule, a characteristic that underpins both its biological functions and the challenges it presents in experimental settings.[1] This guide will address the most frequently encountered issues, from unexpected enzyme inhibition and assay interference to the intricacies of its stability and metabolism.
Frequently Asked Questions & Troubleshooting Guides
Q1: My enzyme activity is unexpectedly inhibited or activated in the presence of spermine. What are the possible causes?
A1: Unanticipated modulation of enzyme activity is a common observation when working with spermine. The root cause often lies in its polycationic nature and its ability to interact with various molecular components.
Possible Causes and Troubleshooting Steps:
-
Non-Specific Protein Interactions: Spermine's positive charges can lead to electrostatic interactions with negatively charged residues on the enzyme's surface, inducing conformational changes that may alter its catalytic activity.[3]
-
Troubleshooting:
-
Vary Ionic Strength: Perform your assay in buffers of varying ionic strength (e.g., by titrating NaCl). If the effect of spermine diminishes at higher salt concentrations, it suggests that the interaction is primarily electrostatic.[3]
-
Control Peptides: Include irrelevant control proteins or peptides in your assay to see if spermine's effect is sequestered, indicating non-specific binding.
-
-
-
Direct Competitive or Allosteric Inhibition: Spermine might be directly competing with your substrate for the active site or binding to an allosteric site to modulate enzyme function.
-
Troubleshooting:
-
Classic Enzyme Kinetics: Perform a full kinetic analysis by varying the concentrations of both your substrate and spermine. Plot the data using Lineweaver-Burk or other linearization methods to determine the mechanism of inhibition (competitive, non-competitive, or mixed).
-
Structural Analysis: If the enzyme's structure is known, use molecular modeling to predict potential binding sites for spermine.
-
-
-
Substrate or Cofactor Chelation: Spermine can chelate divalent metal cations (e.g., Mg²⁺, Zn²⁺, Cu²⁺) that may be essential for your enzyme's activity.[4][5][6]
-
Troubleshooting:
-
Titrate Cations: In the presence of spermine, perform a titration of the essential metal cofactor. An increased requirement for the cofactor to rescue activity would suggest chelation.
-
Use a Stronger Chelator as a Control: Compare the effect of spermine to that of a known strong chelator like EDTA to understand the relative contribution of this effect.
-
-
Q2: I am observing high background noise or inconsistent results in my enzyme assay when spermine is present. How can I troubleshoot this?
A2: Assay interference is a significant challenge with spermine, often stemming from its chemical reactivity and the byproducts of its enzymatic degradation.
Potential Sources of Interference and Solutions:
-
Oxidative Degradation of Spermine: Spermine in solution is susceptible to oxidation, which can be accelerated by the presence of certain metal ions.[1][7][8] This can lead to the production of reactive oxygen species (ROS) that may interfere with your assay's detection method.
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared spermine solutions from a high-quality source.[1][7]
-
Degas Buffers: Prepare solutions in degassed water and consider storing frozen aliquots under an inert gas like argon or nitrogen.[1][7]
-
Include Antioxidants: If compatible with your assay, consider adding low concentrations of antioxidants like dithiothreitol (DTT) or β-mercaptoethanol to your buffer.
-
-
-
Enzymatic Breakdown of Spermine: If your experimental system (e.g., cell lysate) contains endogenous enzymes like spermine oxidase (SMOX), spermine can be converted to spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal.[9][10][11][12] The latter can spontaneously form the highly reactive aldehyde, acrolein.[9][13]
-
Solution:
-
Inhibitor Cocktails: If you are not studying a spermine-metabolizing enzyme, include inhibitors of polyamine oxidases in your reaction mixture.
-
H₂O₂ Scavengers: For assays sensitive to H₂O₂, add catalase to your reaction buffer to degrade any H₂O₂ produced.
-
Aldehyde Quenchers: In cases of suspected acrolein interference, reagents that react with aldehydes can be included, provided they do not interfere with your primary reaction.
-
-
Q3: My results are not reproducible, and I suspect the stability of my spermine stock solution. What are the best practices for preparation and storage?
A3: The stability of spermine solutions is a critical factor for obtaining reproducible data. Due to its susceptibility to oxidation, proper handling and storage are paramount.
Spermine Solution Stability and Handling Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, nuclease-free water. | Minimizes contaminants that could catalyze oxidation. |
| Preparation | Dissolve in degassed water to the desired concentration. | Removes dissolved oxygen, a key player in oxidative degradation.[1][7] |
| Storage | Store as single-use aliquots at -20°C or -80°C. | Minimizes freeze-thaw cycles which can introduce oxygen and degrade the compound.[8] |
| Atmosphere | For long-term storage, overlay aliquots with argon or nitrogen. | Creates an inert atmosphere to prevent oxidation.[1][7] |
| pH | Maintain a neutral to slightly alkaline pH for stock solutions. | Acidic conditions can lead to hydrolysis of certain modified spermine analogs.[8] |
dot
Caption: Recommended workflow for preparing and handling spermine solutions to ensure stability and reproducibility.
Q4: I am studying a specific enzyme, but it seems to be acting on spermine. How do I confirm if spermine is an unintended substrate?
A4: Several enzymes can utilize spermine as a substrate, most notably those in the polyamine catabolic pathway.[9][11][14] If you suspect your enzyme of interest has an off-target activity on spermine, a systematic approach is needed for confirmation.
Workflow to Investigate Unintended Substrate Activity:
dot
Caption: A logical workflow to determine if spermine is an unintended substrate for your enzyme of interest.
Experimental Protocols:
-
Hydrogen Peroxide Detection: A common byproduct of spermine oxidation is H₂O₂.[11][15] You can use commercially available kits, such as those based on Amplex Red or other sensitive fluorophores, to detect H₂O₂ production when your enzyme is incubated with spermine.
-
Chromatographic Analysis: Use HPLC or LC-MS to monitor the disappearance of spermine and the appearance of its metabolites, such as spermidine, over time. This provides direct evidence of substrate turnover.
Q5: The kinetics of my enzyme in the presence of spermine do not follow a simple Michaelis-Menten model. Why is this happening?
A5: The polycationic nature of spermine and the presence of multiple amino groups can lead to complex binding modes and kinetic profiles.
Reasons for Non-Michaelis-Menten Kinetics:
-
Multiple Binding Sites: Spermine may bind to more than one site on the enzyme with different affinities, leading to substrate inhibition or activation at different concentration ranges.
-
Cooperative Binding: The binding of one spermine molecule may influence the binding of subsequent molecules, resulting in sigmoidal kinetics.
-
Ionic Interactions with Substrate: If your primary substrate is also charged, spermine can interact with it in solution, effectively changing the concentration of free substrate available to the enzyme.
Troubleshooting and Data Analysis:
-
Extended Concentration Range: Test a very broad range of spermine concentrations to fully characterize the kinetic profile, including potentially inhibitory high concentrations.
-
Alternative Kinetic Models: Fit your data to more complex models that account for substrate inhibition (e.g., the Haldane equation) or allosteric regulation (e.g., the Hill equation).
-
Isothermal Titration Calorimetry (ITC): This technique can be used to directly measure the binding affinity and stoichiometry of spermine to your enzyme, providing valuable insights into the number of binding sites and their thermodynamic properties.
Concluding Remarks
Working with N,N-bis(3-aminopropyl)butane-1,4-diamine in enzyme kinetics requires a nuanced understanding of its chemical properties and biological activities. By anticipating potential issues such as non-specific interactions, assay interference, and solution instability, researchers can design more robust experiments and interpret their data with greater confidence. This guide provides a framework for troubleshooting common problems, but careful experimental design and the use of appropriate controls remain the cornerstones of rigorous scientific investigation.
References
- Identification and Characterization of Novel, Small Molecule Inhibitors of Spermine Oxidase. (n.d.). Google Vertex AI Search.
- SPSY Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC. (n.d.). National Center for Biotechnology Information.
- Spermine Product Number S3256 Store at 2-8 °C Product Description Molecular Formula - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed. (2014, July 15). National Center for Biotechnology Information.
- Spermine Oxidase–Substrate Electrostatic Interactions: The Modulation of Enzyme Function by Neighboring Colloidal ɣ-Fe2O3 - MDPI. (2023, December 15). MDPI.
- Inhibition of Polyamine Catabolism Reduces Cellular Senescence - MDPI. (2023, August 29). MDPI.
- A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - NIH. (n.d.). National Center for Biotechnology Information.
- Spermine tetrahydrochloride (S2876) - Product Information Sheet - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The natural polyamine spermine functions directly as a free radical scavenger - PNAS. (n.d.). Proceedings of the National Academy of Sciences.
- N,N'-bis(3-Aminopropyl)-1,4-butanediamine·4HCl (1,1,2,2,3,3,4,4-D₈, 97%) CP 95%. (n.d.). Cambridge Isotope Laboratories.
- A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC. (n.d.). National Center for Biotechnology Information.
- Spermine oxidase enzymatic reaction. The substrate spermine is oxidized... - ResearchGate. (n.d.). ResearchGate.
- Improving the stability of Spermine(N3BBB) in solution for long-term experiments. - Benchchem. (n.d.). BenchChem.
- A simple assay for mammalian spermine oxidase: a polyamine catabolic enzyme implicated in drug response and disease - PubMed. (n.d.). National Center for Biotechnology Information.
- Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC. (n.d.). National Center for Biotechnology Information.
- Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration - PubMed. (2005, October 15). National Center for Biotechnology Information.
- Effects of polyamines on prostatic chromatin- and non-histone-protein-associated protein kinase reactions | Biochemical Journal | Portland Press. (1978, December 15). Portland Press.
- Reaction scheme for the enzymatic oxidation of the polyamine spermine... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PMC. (n.d.). National Center for Biotechnology Information.
- Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease. (2018, February 5). Frontiers.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting or promoting effects of spermine on DNA strand breakage induced by iron or copper ions as a function of metal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "Identification and Characterization of Novel, Small Molecule Inhibitor" by Amelia Bryn Furbish [medica-musc.researchcommons.org]
- 10. mdpi.com [mdpi.com]
- 11. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple assay for mammalian spermine oxidase: a polyamine catabolic enzyme implicated in drug response and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
Executive Summary & Chemical Identity[1]
N,N-bis(3-aminopropyl)butane-1,4-diamine , commonly known as Spermine , is a naturally occurring polyamine involved in cellular metabolism and DNA stabilization.[1] However, its chemical structure makes it inherently unstable in its free base form.
-
CAS Number: 71-44-3 (Free Base) | 306-67-2 (Tetrahydrochloride)
-
Critical Vulnerabilities: Oxidation, Hygroscopicity, Carbonation (CO₂ absorption).
-
Support Verdict: For maximum stability, the tetrahydrochloride salt form is recommended. If the free base is required, it demands strict anaerobic and anhydrous storage conditions.
The Science of Instability (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. Spermine contains two primary and two secondary amine groups. These electron-rich nitrogen centers are the primary sites of failure.
A. The Degradation Triad
-
Oxidative Deamination (The "Yellowing" Effect): In the presence of atmospheric oxygen and trace transition metals, spermine undergoes auto-oxidation. This cleaves the carbon-nitrogen bonds, generating acrolein (highly toxic), ammonia, and hydrogen peroxide. This is often visually indicated by the sample turning yellow.
-
Carbonation (The "Crust" Effect): Spermine is a strong base. It avidly absorbs atmospheric CO₂ to form carbamates (N-COOH species). This alters the stoichiometry of the reagent, causing pH drift and "crusting" on the bottle cap.
-
Hygroscopicity: The free base is extremely hygroscopic. It will absorb water moisture from the air, diluting the sample and potentially hydrolyzing impurities.
B. Degradation Pathway Visualization
Figure 1: Chemical degradation pathways of Spermine Free Base upon exposure to environmental factors.
Optimized Storage Protocols
The storage strategy depends entirely on the chemical form you possess.
Comparative Stability Matrix
| Feature | Spermine Free Base (Liquid/Solid) | Spermine Tetrahydrochloride (Salt) |
| Physical State | Viscous liquid or low-melting solid | White crystalline powder |
| Hygroscopicity | Extreme | Low to Moderate |
| Oxidation Risk | High (Rapid yellowing) | Low (Stable) |
| Storage Temp | -20°C (Strict) | Room Temp (Acceptable), +4°C (Ideal) |
| Atmosphere | Inert Gas (Argon/Nitrogen) Required | Ambient (Tightly sealed) |
| Shelf Life | 6–12 Months (if optimized) | 2–5 Years |
Protocol A: Handling Spermine Free Base (High Risk)
Use this protocol if you require the non-salt form for organic synthesis or specific pH applications.
-
Receipt: Upon arrival, immediately transfer the bottle to a desiccator. Do not open in a humid room.
-
Aliquoting (Critical Step):
-
Perform all handling inside a glove box or under a stream of Argon (Argon is heavier than air and protects the liquid surface better than Nitrogen).
-
Aliquot into single-use amber glass vials with PTFE-lined caps.
-
Do not store in large stock bottles; repeated opening introduces moisture and oxygen.
-
-
Storage:
-
Seal vials with Parafilm.
-
Store at -20°C .
-
Keep in a secondary container with desiccant packs (Silica gel).
-
Protocol B: Handling Spermine Solutions (Aqueous)
Use this protocol for cell culture or molecular biology stock solutions.
-
Preparation:
-
Dissolve the Spermine Free Base or Salt in degassed water (boiled and cooled under nitrogen) to remove dissolved oxygen.
-
If using Free Base, neutralize the pH with HCl if the experiment allows; the protonated form is significantly more resistant to oxidation.
-
-
Filtration:
-
Sterilize via 0.22 µm filtration. Do not autoclave Spermine Free Base solutions; heat accelerates oxidative deamination.
-
-
Storage:
-
Aliquot into light-protective tubes (e.g., black or amber microcentrifuge tubes).
-
Flash freeze in liquid nitrogen.
-
Store at -20°C or -80°C . Avoid freeze-thaw cycles.
-
Protocol C: Workflow Visualization
Figure 2: Decision tree for processing incoming Spermine reagents.
Troubleshooting Guide & FAQs
Q1: My Spermine stock solution has turned yellow. Is it safe to use?
Verdict: Discard immediately.
-
Cause: The yellow color indicates the formation of oxidation byproducts, specifically conjugated imines and aldehydes.
-
Impact: These byproducts are often cytotoxic. Using this in cell culture will likely lead to cell death unrelated to the spermine mechanism you are studying.
Q2: I added Spermine to my cell culture, and the cells died rapidly. Why?
Analysis: This is likely due to Serum Amine Oxidase .
-
Mechanism: Fetal Bovine Serum (FBS) contains amine oxidases (like semicarbazide-sensitive amine oxidase). These enzymes degrade spermine into acrolein (highly toxic) and H₂O₂ (oxidative stress).
-
Solution:
-
Use serum-free media if possible.
-
Add an amine oxidase inhibitor (e.g., aminoguanidine) to the culture media alongside the spermine.
-
Q3: The Spermine Free Base has solidified in the bottle. How do I get it out?
Analysis: Spermine Free Base has a melting point of ~28–30°C. It often solidifies in cold labs.
-
Solution:
-
Warm the bottle gently in a water bath (30–35°C) or by hand.
-
Do not use a heat gun (risk of localized overheating and oxidation).
-
Once liquid, flush with Argon before re-sealing.
-
Q4: Can I autoclave Spermine solutions?
Verdict: Not Recommended.
-
Reasoning: While the salt form is thermally stable, trace impurities in the water or the container can catalyze degradation at high temperatures (Maillard reactions if glucose is present, or auto-oxidation).
-
Alternative: Sterile filtration (0.22 µm) is the industry standard for polyamines.
Q5: Why is the pH of my buffer drifting after adding Spermine?
Analysis: Spermine is a polycationic base.[1][2]
-
Reasoning: If you are using the Free Base, it will drastically raise the pH. If you are using the HCl salt, it acts as a weak acid/buffer component.
-
Solution: Always readjust the pH of your buffer after adding the spermine, or use the 4HCl salt form which has a more neutral/acidic impact that is easier to buffer against.
References
-
Sigma-Aldrich. (n.d.). Spermine Tetrahydrochloride Product Information Sheet. Retrieved from
- Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53, 749-790.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1103, Spermine. Retrieved from
- Seiler, N. (2004). Catabolism of polyamines. Amino Acids, 26(3), 217-233.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Spermine. Retrieved from
Sources
How to remove N,N-bis(3-aminopropyl)butane-1,4-diamine from a reaction mixture
Technical Support Case #SPM-404: Removal of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) [1]
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purification Bottleneck)[1]
Executive Summary & Molecule Profile
You are dealing with Spermine (CAS: 71-44-3), a naturally occurring polyamine.[1][2][3] The difficulty in removing it stems from its "sticky" nature: it is a highly polar, tetra-amine that is fully protonated (polycationic) at physiological and acidic pH.
To successfully remove it, you must exploit its extreme polarity and basicity. Standard silica chromatography often fails because Spermine interacts irreversibly with silanol groups, leading to peak tailing and product contamination.
Technical Profile:
| Property | Value | Implication for Purification |
|---|---|---|
| Common Name | Spermine | Use this for broad literature searches. |
| Structure | Linear tetra-amine | Four basic nitrogen centers.[1] |
| pKa Values | ~10.9, 10.1, 8.9, 7.9 | Fully protonated (
Decision Matrix: Select Your Protocol
Before proceeding, identify the chemical nature of your Target Product (the molecule you want to keep).
Figure 1: Purification logic flow based on target product properties.[1][4]
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Neutral or Acidic Target Products.[1] Mechanism: Protonation of Spermine renders it insoluble in organic solvents.
The "Self-Validating" Workflow:
-
Dilution: Dilute your reaction mixture with a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).[1]
-
Note: Avoid ethers if Spermine is present in high concentrations, as amine salts can sometimes oil out rather than dissolve in the aqueous layer.
-
-
Acidification (The Critical Step): Wash the organic layer with 1M HCl or 10% Citric Acid (3x).
-
Separation:
-
Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove residual acid, dry over
, and concentrate.
Troubleshooting LLE:
-
Issue: "I have an emulsion."
-
Fix: Spermine acts as a surfactant at intermediate pH.[1] Add solid NaCl to the separatory funnel to increase ionic strength, forcing phase separation.
-
-
Issue: "My product is acid-labile."
Protocol B: Solid Phase Scavenging (Chromatography)
Best for: Basic Target Products (where Acid Wash would remove your product too).[1]
Since Spermine is a "hard" base with high affinity for cation exchangers, we use Strong Cation Exchange (SCX) cartridges or bulk resin.
Methodology:
-
Resin Selection: Use a sulfonic acid-based resin (e.g., Dowex 50W or pre-packed SCX columns).[1]
-
Loading: Dissolve the mixture in Methanol (MeOH) or MeOH/DCM. Load onto the SCX column.
-
Washing (Elute Product):
-
If your product is a weaker base than Spermine (e.g., an aniline, pyridine, or mono-amine with steric bulk):
-
Elute with MeOH . The highly basic Spermine will stick to the sulfonic acid groups, while the less basic product elutes.
-
-
Eluting Spermine (Regeneration):
-
To verify Spermine was caught, flush the column with 2M Ammonia in Methanol . This deprotonates the Spermine and releases it.
-
Protocol C: Removal via Derivatization
Best for: Synthesis where Spermine is a stubborn byproduct and LLE/SCX fails.
If Spermine cannot be washed away, change its chemical properties to make it chromatographically distinct.
-
Anhydride Scavenging: Add Phthalic Anhydride or Succinic Anhydride to the mixture.
-
Removal:
Analytics: How to Detect the "Invisible"
Spermine has no chromophore . If you rely on UV (254 nm), you will miss it.[1]
Recommended Detection Methods:
| Method | Protocol | Sensitivity |
| TLC Stain | Ninhydrin or KMnO4 .[1] Dip plate and heat to 110°C. Spermine appears as a deep purple/red spot (Ninhydrin).[1] | High |
| HPLC-ELSD | Evaporative Light Scattering Detector. Universal detection for non-UV active compounds.[1] | High |
| HPLC-UV (Derivatized) | Pre-column derivatization with Dansyl Chloride or Benzoyl Chloride .[1][4] Detect at 254 nm.[1][8] | Very High |
| NMR | Look for multiplets at | Moderate |
Frequently Asked Questions (FAQ)
Q: Can I use silica gel flash chromatography? A: Not recommended. Spermine streaks badly on silica due to strong interactions with acidic silanols.[1] If you must use silica, add 1% to 5% Triethylamine (TEA) or Ammonia to your eluent to block the silanol sites. Alternatively, use Basic Alumina stationary phase.
Q: I see a white solid crashing out during my workup. What is it?
A: It is likely the Spermine-Carbonate salt (from reacting with
Q: Is Spermine toxic? A: It is a physiological polyamine but corrosive in concentrated free-base form.[1] Handle with gloves.[1][9] It is also hygroscopic—store under inert gas.[1]
References
-
Physical Properties & Spectra: National Institute of Standards and Technology (NIST).[1] Spermine - NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Chromatographic Separation: PubChem. N,N'-Bis(3-aminopropyl)-1,4-butanediamine (Spermine) Compound Summary. Retrieved from [Link]
-
Derivatization Protocols: Bartos, D. et al. (2014).[1] Separation and determination of benzoylated polyamines using HPLC technique. IISTE. Retrieved from [Link]
-
Extraction Methodology: MIT OpenCourseWare.[1] Standard Aqueous Workup Protocols. Retrieved from [Link]
Sources
- 1. N(4)-aminopropylspermidine | C10H26N4 | CID 10420404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spermine [webbook.nist.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 6. m.youtube.com [m.youtube.com]
- 7. Spermidine - Wikipedia [en.wikipedia.org]
- 8. iiste.org [iiste.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Control Experiments for Validating the Effects of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
Executive Summary
Compound Identity: N,N-bis(3-aminopropyl)butane-1,4-diamine is the IUPAC designation for Spermine , a tetravalent polyamine ubiquitously distributed in eukaryotic cells.[1][2][3]
The Validation Challenge: Spermine carries a net charge of +4 at physiological pH. Consequently, it exhibits high affinity for anionic structures (DNA, RNA, phospholipids) through non-specific electrostatic interactions. Distinguishing specific regulatory effects (e.g., ion channel gating, translational control) from non-specific cationic shielding requires a rigorous control strategy.
This guide outlines the "Gold Standard" control frameworks—specifically endogenous depletion-rescue and charge-density comparison —to validate Spermine’s specific biological activity against its precursors, Spermidine and Putrescine.
Part 1: The Molecule & Mechanism
Spermine is the final product of the polyamine biosynthetic pathway. Its specific biological activity is dictated by the precise spacing of its amine groups (3-4-3 carbon spacing), which allows it to span specific residues in ion channel pores (Kir, NMDA) and the major groove of DNA.
The Comparative Landscape
To validate Spermine, you must compare it against its metabolic precursors to prove that the effect is specific to the tetraamine structure and not just general polycationic activity.
Table 1: Polyamine Structural & Functional Comparison
| Feature | Putrescine | Spermidine | Spermine (N,N-bis...) |
| Charge (pH 7.4) | +2 (Diamine) | +3 (Triamine) | +4 (Tetraamine) |
| Primary Role | Precursor; Cell Proliferation | Autophagy induction; eIF5A hypusination | Ion channel gating; DNA condensation |
| Kir Channel Block | Negligible | Weak/Moderate | Strong (Steep rectification) |
| DNA Condensation | None/Weak | Moderate | Strong (Toroid formation) |
| Control Utility | Negative Control (Charge) | Comparative Control (Structure) | Target Analyte |
Part 2: Designing the Control Strategy
The "Rescue" Paradigm (Biological Specificity)
The only way to prove an exogenous effect of Spermine is biologically relevant is to deplete the endogenous pool first. Adding Spermine to cells already saturated with mM concentrations of endogenous polyamines yields noisy, uninterpretable data.
-
Mechanism: Irreversible suicide inhibition of Ornithine Decarboxylase (ODC).
-
Logic: DFMO stops synthesis
Cells arrest/die Add Exogenous Spermine Function is restored ("Rescued").
The "Internal Dialysis" Paradigm (Electrophysiology)
For ion channel research (specifically Inward Rectifier K+ channels - Kir), Spermine acts from the intracellular side.
-
Control: Whole-cell patch clamp with a pipette solution free of polyamines.
-
Result: Loss of rectification (Ohmic I-V relationship).
-
Validation: Re-introduction of Spermine via the patch pipette restores rectification.
The "Charge Density" Paradigm (Biophysics)
In DNA/RNA binding assays, Spermine (+4) must be compared to a non-polyamine cation of high charge density, such as Cobalt Hexammine (+3) or high-concentration Mg2+ , to distinguish specific groove binding from general phosphate backbone neutralization.
Part 3: Visualizing the Pathway & Inhibition
The following diagram illustrates the biosynthetic pathway and the specific intervention point for the DFMO control strategy.
Figure 1: Polyamine biosynthesis pathway showing the critical ODC node targeted by DFMO to deplete endogenous pools, allowing for specific Spermine rescue validation.[4]
Part 4: Experimental Protocols
Protocol A: The DFMO Rescue Assay (Cell Proliferation/Survival)
Objective: Validate that Spermine specifically supports cell growth in the absence of de novo synthesis.
Materials:
-
DFMO (Eflornithine), 100 mM stock in PBS.
-
Aminoguanidine (1 mM) – Critical Addition: Inhibits serum amine oxidases that would otherwise convert exogenous spermine into toxic acrolein.
Workflow:
-
Seeding: Seed cells (e.g., HeLa, CHO) at low density (20-30% confluence).
-
Depletion Phase: Treat cells with 1–5 mM DFMO for 48–96 hours (cell line dependent).
-
Checkpoint: Monitor for growth arrest (cytostasis). Control cells (no DFMO) should reach confluence.
-
-
Rescue Phase:
-
Group 1 (Negative Control): DFMO only (Growth Arrested).
-
Group 2 (Target): DFMO + 10 µM Spermine + 1 mM Aminoguanidine.
-
Group 3 (Comparator): DFMO + 10 µM Spermidine + 1 mM Aminoguanidine.
-
-
Readout: Measure cell viability (MTT/ATP assay) at 24 and 48 hours post-rescue.
-
Validation Criteria: Spermine must restore growth rates to >80% of the non-DFMO control. If Spermidine rescues significantly better or worse, this defines the specific polyamine requirement for that cell type.
Protocol B: Electrophysiological Validation (Kir Channel Block)
Objective: Confirm Spermine-dependent inward rectification.
Materials:
-
Patch-clamp rig.
-
HEK293 cells expressing Kir2.1 (or native cardiomyocytes).
Workflow:
-
Pipette Solution Preparation:
-
Control (Polyamine-free): K-Gluconate based internal solution, 0 µM Spermine.
-
Experimental: K-Gluconate + 100 µM Spermine.
-
-
Recording: Establish Whole-Cell configuration.
-
Voltage Protocol: Step from holding potential (-60 mV) to test potentials ranging from -120 mV to +60 mV.
-
Analysis:
-
Control Trace: Should show a linear (Ohmic) current-voltage relationship. Current flows freely outward at positive potentials.
-
Spermine Trace: Should show strong rectification.[9] Outward current (at > -40 mV) is blocked, while inward current remains intact.
-
-
Causality Check: If "washout" is attempted (difficult with Spermine due to slow unbinding), the rectification should diminish.
Part 5: Troubleshooting & Critical Parameters
-
Serum Amine Oxidase Artifacts:
-
Issue: Adding Spermine to bovine serum (FBS) culture media kills cells immediately.
-
Cause: Serum amine oxidases cleave Spermine into acrolein and H2O2 (toxic).
-
Solution: Always include 1 mM Aminoguanidine in the media during exogenous Spermine addition, or use serum-free media.
-
-
pH Sensitivity:
-
Spermine has four pKa values. At pH 7.4, it is fully protonated (+4). If your experimental buffer pH drifts >8.0, the charge drops, altering affinity for DNA and ion channels. Maintain strict pH control.
-
-
Plasticware Binding:
-
Polyamines stick to glass and certain plastics. Use polypropylene tubes for serial dilutions and avoid long-term storage of dilute (<10 µM) solutions in glass.
-
References
-
Rider, J. E., et al. (2007). "Spermine and spermidine mediate protection against oxidative damage caused by hydrogen peroxide."[10][11] Amino Acids.[11]
-
Nichols, C. G., & Lopatin, A. N. (1997). "Inward rectifier potassium channels." Annual Review of Physiology.
-
Jogini, V., et al. (2022). "Seeing spermine blocking of K+ ion movement through inward rectifier Kir2.2 channels." Journal of General Physiology.
-
Casero, R. A., Jr., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry.
-
Tabor, C. W., & Tabor, H. (1984). "Polyamines."[5][8][9][11][12][13][14][15][16][17] Annual Review of Biochemistry.
Sources
- 1. Spermine [webbook.nist.gov]
- 2. isotope.com [isotope.com]
- 3. slitech-amines.com [slitech-amines.com]
- 4. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Spermine and spermidine mediate protection against oxidative damage caused by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculeprobes.com [moleculeprobes.com]
- 13. A Phase I Trial of DFMO Targeting Polyamine Addiction in Patients with Relapsed/Refractory Neuroblastoma | PLOS One [journals.plos.org]
- 14. Spermine and spermidine | Podcast | Chemistry World [chemistryworld.com]
- 15. A Phase I Trial of DFMO Targeting Polyamine Addiction in Patients with Relapsed/Refractory Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spermine and spermidine reversed age-related cardiac deterioration in rats | Oncotarget [oncotarget.com]
- 17. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic vs. Natural N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine)
[1][2]
Executive Summary: The Purity-Origin Tradeoff[1]
In high-stakes research and therapeutic formulation, the origin of N,N-bis(3-aminopropyl)butane-1,4-diamine (Spermine) dictates its suitability.[1] While "natural" (bio-extracted) variants offer historical precedence, Synthetic Spermine (specifically the tetrahydrochloride salt) has emerged as the industry gold standard for gene delivery and cell culture.
The Core Distinction:
-
Synthetic Spermine: Characterized by defined impurity profiles (primarily Spermidine), zero risk of TSE/BSE (Transmissible Spongiform Encephalopathy), and high batch-to-batch consistency.[1]
-
Natural Spermine: Derived from biological tissues or fermentation; carries inherent risks of endotoxin contamination, variable oxidation states, and proteinogenic impurities that can trigger immunogenic responses in therapeutic applications.
This guide provides an objective technical comparison to assist in material selection for critical workflows.
Molecular Identity & Production Pathways
To understand the performance differences, we must first analyze the production routes. The structural integrity of the molecule remains identical, but the process-related impurities differ vastly.
Chemical vs. Biological Synthesis
The following diagram contrasts the highly controlled chemical synthesis against the enzymatic biological pathway.
Figure 1: Comparison of the linear chemical synthesis route (top) versus the enzymatic cascade in biological systems (bottom). Chemical synthesis avoids the complex enzymatic co-factors required in nature.
Impurity Profiling & Specification Comparison
The choice between synthetic and natural spermine often hinges on the "Critical Quality Attributes" (CQAs). The table below summarizes the typical specifications found in high-grade reagents.
| Feature | Synthetic Spermine (4HCl) | Natural/Bio-Derived Spermine | Implication for Research |
| Purity (HPLC/GC) | > 99.0% | 95.0% - 98.0% | Synthetic ensures consistent stoichiometry in DNA binding.[1] |
| Primary Impurity | Spermidine (< 0.5%) | Proteins, other Polyamines | Spermidine competes for DNA binding sites; Proteins cause immune activation.[1] |
| Endotoxin Levels | Very Low (< 0.1 EU/mg) | Variable / High | Critical: High endotoxins in natural sources induce cytotoxicity in transfection. |
| TSE/BSE Risk | None (Chemical Origin) | Risk exists (if animal-derived) | Synthetic is mandatory for GMP/Pharma compliance.[1] |
| Stability | High (as HCl salt) | Moderate (Oxidation prone) | Natural extracts often contain oxidized byproducts (aldehydes).[1] |
| Cost | Low / Scalable | High / Batch-limited | Synthetic allows for cost-effective scale-up in bioprocessing.[1] |
Expert Insight: In "Natural" spermine, the presence of trace amine oxidases is a silent killer. These enzymes can reactivate in culture media, converting spermine into Acrolein and Hydrogen Peroxide , causing unexplained cell death often misattributed to the transfection reagent itself.
Performance in Gene Delivery (Transfection)[3][4][5][6]
Spermine is a tetravalent cation at physiological pH.[1] Its primary utility lies in condensing DNA into nanoparticles (polyplexes) to facilitate cellular entry.[1]
The "Proton Sponge" Effect
Synthetic spermine is frequently used to functionalize polymers like Polyethylenimine (PEI) or Poly(beta-amino esters).[1]
-
Mechanism: Spermine increases the charge density, aiding endosomal escape via the proton sponge effect.
-
Data Support: Studies indicate that PEI-Spermine conjugates can increase transfection efficiency by 20-40% compared to PEI alone, provided the spermine is high-purity (Synthetic) to prevent aggregation caused by protein contaminants found in natural sources.[1]
Experimental Workflow: Optimization of Spermine-Mediated Transfection
The following workflow illustrates a self-validating protocol to test Spermine efficiency while controlling for cytotoxicity.
Figure 2: Step-by-step transfection optimization protocol.[1] Note the critical "Serum-Free" step to prevent spermine oxidation.[1]
Detailed Experimental Protocol: DNA Binding Assay (EMSA)
To verify the quality of your Spermine (Synthetic vs. Natural), an Electrophoretic Mobility Shift Assay (EMSA) is the standard quality control test. Impurities in natural spermine (like salts or proteins) will disrupt the retardation pattern.
Objective: Determine the minimum concentration of Spermine required to fully retard DNA migration (Condensation Efficiency).
Materials:
-
Plasmid DNA (1 µ g/lane )
-
Spermine Tetrahydrochloride (Synthetic, Sigma S1141 or equivalent)
-
Agarose Gel (1%) with Ethidium Bromide or SYBR Safe
Protocol:
-
Stock Prep: Prepare a 100 mM stock of Spermine in DEPC-treated water.
-
Titration: Create a dilution series of Spermine (0, 0.1, 0.5, 1.0, 2.0, 5.0 mM).
-
Complexation: Mix 1 µg of DNA with varying amounts of Spermine in a total volume of 20 µL.
-
Incubation: Incubate at Room Temperature for 30 minutes.
-
Electrophoresis: Load samples onto a 1% agarose gel. Run at 100V for 45 mins.
-
Analysis:
-
Pass (Synthetic): Sharp transition from migrating bands to "stuck" bands in the well (complete condensation) at defined N/P ratio.
-
Fail (Impure/Natural): Smearing (degradation) or incomplete retardation due to interfering proteins or incorrect stoichiometry.[1]
-
Regulatory & Manufacturing Considerations
For researchers moving from bench to bedside, the source of Spermine impacts regulatory filings.
-
Animal-Free Statement: Synthetic Spermine is classified as "TSE/BSE Free."[1] This is a mandatory requirement for raw materials in cell therapy manufacturing (e.g., CAR-T cells) under EMA and FDA guidelines.[1]
-
Scalability: Chemical synthesis allows for kilogram-scale production with identical impurity profiles.[1] Biological extraction varies by season and source tissue, making it unsuitable for GMP manufacturing.
Conclusion
While "Natural" implies a biological advantage in nutritional supplements, Synthetic Spermine is the superior choice for analytical and therapeutic applications.
-
Use Synthetic Spermine when: You require precise N/P ratios for gene delivery, GMP compliance, or high reproducibility in cell culture.
-
Use Natural Spermine when: You are conducting specific metabolomic studies where the "matrix effect" of natural co-factors is the variable of interest (rare in standard molecular biology).
Final Recommendation: For all gene delivery and cell culture supplementation, utilize Spermine Tetrahydrochloride (Synthetic) , ensuring storage under anhydrous conditions to prevent hydrolysis.
References
-
Tabor, C. W., & Tabor, H. (1984).[1] Polyamines. Annual Review of Biochemistry, 53, 749-790.[1]
-
Peg, A. E. (2016).[1] Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14903–14910.
-
Sokolova, T. V., et al. (2019).[1] Spermine and Spermidine: The Good, the Bad and the Ugly. Biochemistry (Moscow).[1] (Discusses cytotoxicity mechanisms).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: Spermine Tetrahydrochloride (Synthetic).[1][2]
-
PubChem. (n.d.).[1] Spermine Compound Summary. National Library of Medicine.[1][3]
Comparative Guide: Validating Cellular Targets of Spermine (N,N-bis(3-aminopropyl)butane-1,4-diamine)
Product Identity: Spermine (IUPAC: N,N'-bis(3-aminopropyl)butane-1,4-diamine) CAS: 71-44-3 Molecular Formula: C₁₀H₂₆N₄ Charge at Physiological pH: +4 (Polycationic)[1]
Part 1: The Target Landscape & Mechanism of Action
As a Senior Application Scientist, I often encounter researchers confusing the distinct biophysical roles of polyamines. While Spermine, Spermidine, and Putrescine share a metabolic lineage, their validation requires distinct assays due to their charge-dependent mechanisms.
Spermine is not merely a metabolic end-product; it is a functional gatekeeper . Its tetravalent positive charge allows it to act as a "molecular plug" for specific ion channels and a stabilizer for nucleic acids. Validating Spermine targets requires distinguishing these specific interactions from general electrostatic binding.
Core Cellular Targets
-
Inward Rectifier K+ Channels (Kir): Spermine is the primary intracellular factor responsible for "inward rectification"—allowing K+ to flow into the cell but blocking it from leaving during depolarization.[2][3]
-
NMDA Receptors: Acts on the GluN2B subunit to potentiate activation (extracellular site) or cause voltage-dependent block (channel pore).
-
Metabolic Enzymes (SSAT/SAT1): Spermine levels directly regulate the translation of Spermidine/spermine N1-acetyltransferase (SSAT), creating a negative feedback loop.
Visualizing the Mechanism
The following diagram illustrates the critical difference between Natural Polyamines (Spermine) and Synthetic Mimetics (e.g., DENSpm) in target engagement and metabolic feedback.
Caption: Comparison of Spermine (Blue) vs. Synthetic Analog DENSpm (Red). Spermine functionally blocks Kir channels, whereas DENSpm acts primarily by hyper-inducing SSAT, leading to metabolic collapse.
Part 2: Comparative Performance Analysis
When validating Spermine, you are often comparing it against its precursor (Spermidine) or synthetic analogs used in chemotherapy (DENSpm).
| Feature | Spermine (Product) | Spermidine (Alternative 1) | DENSpm (Alternative 2) |
| Chemical Nature | Endogenous Tetraamine (+4) | Endogenous Triamine (+3) | Synthetic Bis(ethyl) Analog |
| Kir Channel Affinity | High (Kd ~10-40 nM) | Moderate (Kd ~1-5 µM) | Negligible |
| Rectification Profile | Steep, strong rectification | Shallow rectification | None |
| SSAT Induction | Moderate (Homeostatic) | Low | Massive (Cytotoxic) |
| Primary Utility | Ion Channel Research, DNA Crystallography | Cell Growth Media, Autophagy Studies | Cancer Therapeutics (Polyamine Depletion) |
Scientist's Note: If your goal is to study ion channel biophysics , Spermine is the mandatory standard. Spermidine cannot replicate the steep voltage dependence observed in Kir2.1 or Kir2.2 channels due to its lower charge density. Conversely, if your goal is cancer target validation , DENSpm is the superior positive control for SSAT induction.
Part 3: Validation Protocols
Protocol A: Electrophysiological Validation (Kir Channel Block)
Objective: Confirm Spermine identity by observing "Steep Inward Rectification" in HEK293 cells expressing Kir2.1. Why this works: Only Spermine provides the specific charge geometry to navigate the long pore and bind to the "rectification controller" residue (Asp172) with high affinity.[2]
Materials
-
Cell Line: HEK293 stably expressing Kir2.1.
-
Pipette Solution (Intracellular): 135 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM MgATP (pH 7.3). Crucial: Must be polyamine-free initially.
-
Bath Solution (Extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.
-
Test Compound: Spermine (dissolved in Pipette Solution).
Step-by-Step Methodology
-
Baseline Recording (Negative Control):
-
Establish Whole-Cell configuration using the polyamine-free pipette solution.
-
Clamp voltage at -60 mV.
-
Run a voltage ramp protocol from -100 mV to +60 mV (1 sec duration).
-
Observation: You should see a linear (Ohmic) current-voltage relationship. Current flows freely both in and out.
-
-
Spermine Dialysis (The Validation Step):
-
Backfill a new pipette with solution containing 1 µM Spermine .
-
Break-in to achieve Whole-Cell mode. Allow 5–10 minutes for Spermine to diffuse from the pipette into the cytoplasm.
-
Run the same voltage ramp (-100 mV to +60 mV).
-
-
Data Analysis:
-
Observation: The current at positive potentials (> -20 mV) should be almost completely abolished, while inward current (-100 mV) remains intact.
-
Quantification: Calculate the Rectification Index (
). -
Success Criteria: RI < 0.05 for Spermine. (Spermidine will yield an RI ~ 0.2–0.3).
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Validate intracellular target engagement (e.g., SSAT or specific kinases) without modifying the native protein.
Why this works: Spermine binding stabilizes the target protein, increasing its melting temperature (
Step-by-Step Methodology
-
Sample Preparation:
-
Harvest 1x10^7 cells (e.g., A549 or HEK293). Wash with PBS.
-
Resuspend in kinase buffer supplemented with protease inhibitors.
-
Divide into two aliquots: Vehicle (PBS) and Spermine (1 mM) . Note: High concentration is required for low-affinity metabolic targets.
-
Incubate for 30 minutes at room temperature to allow cellular entry/equilibration.
-
-
Thermal Challenge:
-
Aliquot samples into PCR tubes (50 µL each).
-
Heat individual tubes to a gradient of temperatures: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C for 3 minutes.
-
Cool immediately to 25°C for 3 minutes.
-
-
Protein Isolation:
-
Lyse cells using 0.4% NP-40 and freeze-thaw cycles (x3).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: This pellets the denatured/precipitated proteins. We only want the soluble (stabilized) fraction.
-
-
Detection (Western Blot):
-
Run the supernatant on SDS-PAGE.
-
Blot for the target of interest (e.g., SSAT/SAT1 or specific kinases).
-
-
Visualization:
-
Plot Band Density vs. Temperature.
-
Success Criteria: A right-shift in the melting curve (higher
) in the Spermine-treated samples compared to Vehicle confirms physical binding.
-
Part 4: Metabolic Feedback Workflow (SSAT Induction)
This workflow distinguishes Spermine from non-functional amines. Spermine induces the translation of SSAT via a ribosomal frameshifting mechanism.
Caption: Standard workflow for validating metabolic activity of Spermine. Synthetic analogs like DENSpm will show >100-fold increase, while Spermine shows physiological regulation.[4]
References
-
Lopatin, A. N., et al. (1994).[3] "The mechanism of inward rectification of potassium channels: long-pore plugging by cytoplasmic polyamines."[2][5] Nature.
-
Pegg, A. E. (2008). "Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator."[6] American Journal of Physiology-Endocrinology and Metabolism.
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8][9] Nature Protocols.
-
Guo, D., & Lu, Z. (2003).[2] "Interaction mechanisms between polyamines and IRK1 inward rectifier K+ channels." Journal of General Physiology.
-
Casero, R. A., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry.
Sources
- 1. Spermine [webbook.nist.gov]
- 2. Spermine Is Fit to Block Inward Rectifier (Kir) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inward rectifiers and their regulation by endogenous polyamines [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Rigorous Lens: A Guide to Statistical Validation of Data in N,N-bis(3-aminopropyl)butane-1,4-diamine Studies
For researchers, scientists, and drug development professionals navigating the complex world of polyamine research, the integrity of experimental data is paramount. N,N-bis(3-aminopropyl)butane-1,4-diamine, commonly known as spermine, is a ubiquitous polyamine crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] Consequently, it is a molecule of significant interest in various therapeutic areas, particularly in oncology. This guide provides an in-depth, experience-driven framework for the statistical validation of data generated from studies involving spermine, with a comparative look at its precursors, spermidine and putrescine. Our focus is to move beyond mere procedural descriptions to instill a deep understanding of the causality behind experimental and analytical choices, ensuring the generation of robust and reproducible findings.
The Cornerstone of Trustworthiness: Self-Validating Experimental Systems
In the realm of biomedical research, reproducibility is a cornerstone of scientific progress. A self-validating experimental system is one where the protocols and data analysis pipelines are designed to inherently minimize bias and allow for transparent verification. This principle is woven throughout the methodologies presented in this guide. Adherence to established guidelines, such as those for enhancing rigor and reproducibility in preclinical research, is not merely a suggestion but a fundamental requirement for generating data that can be confidently built upon by the scientific community.
A Comparative Look at Polyamines: Spermine, Spermidine, and Putrescine
To statistically validate data from spermine studies, it is often insightful to compare its effects with those of other key polyamines in its metabolic pathway: spermidine and putrescine. These molecules can serve as valuable controls and comparators, helping to elucidate the specific roles of spermine.
Quantitative Comparison of Cytotoxicity
A common starting point in evaluating the biological effects of these polyamines is to assess their cytotoxicity at varying concentrations. This data is crucial for determining appropriate concentrations for subsequent functional assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.
| Polyamine | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Citation |
| Spermine | HT-29 (Colon Adenocarcinoma) | MTT Assay | 1.64 (as part of a bis-naphthalimido compound) | 48 | [2] |
| Spermine | JIMT-1 (Breast Cancer) | Modified Lowry | ~10-100 (as N1,N11-diethylnorspermine) | 72 | [3] |
| Spermidine | HT-29 (Colon Adenocarcinoma) | MTT Assay | >100 | 72 | [4] |
| Spermidine | Jurkat (T-cell leukemia) | Annexin V | ~50 (as acyl spermidine derivatives) | Not Specified | [2] |
Note: The provided IC50 values are illustrative and can vary significantly based on the specific cell line, assay conditions, and the chemical form of the polyamine used.
Experimental Design and Protocols: A Step-by-Step Guide
The choice of experimental assay is dictated by the research question. For studies on spermine and its counterparts, cell proliferation and viability assays are fundamental. Here, we detail the protocol for the widely used MTT assay.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of spermine, spermidine, and putrescine. Include a vehicle control (the solvent used to dissolve the polyamines).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[5][6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Statistical Validation Workflow: From Raw Data to Actionable Insights
Caption: A simplified diagram of the mTOR signaling pathway and the modulatory role of spermine.
Conclusion: Embracing Rigor for Impactful Research
The statistical validation of data from studies on N,N-bis(3-aminopropyl)butane-1,4-diamine is not a mere formality but a critical component of the scientific process. By adopting a mindset of creating self-validating experimental systems, carefully selecting and justifying experimental and statistical methodologies, and transparently reporting findings, researchers can significantly enhance the reliability and impact of their work. This guide provides a framework to empower researchers, scientists, and drug development professionals to approach their studies with the rigor and confidence necessary to advance our understanding of polyamine biology and its therapeutic potential.
References
-
Ralton, L. D., et al. (2009). The anticancer potential of DNA-intercalating Bis-naphthalimido compound (BNIPSpd) using a spermidine linker. Frontiers in Bioscience, S1(1), 215-223. [Link]
-
Verdina, A., et al. (2023). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. Frontiers in Pharmacology, 14, 1157002. [Link]
-
Madeo, F., et al. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788. [Link]
-
Pegg, A. E. (2016). Functions of polyamines in mammals. Journal of Biological Chemistry, 291(29), 14904-14912. [Link]
-
Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390. [Link]
-
Turchanowa, L., et al. (2021). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences, 22(14), 7627. [Link]
-
Zabala-Letona, A., et al. (2017). mTORC1-dependent AMD1 regulation sustains polyamine metabolism in prostate cancer. Nature, 547(7661), 109-113. [Link]
-
Hyvönen, M. T., & Alhonen, L. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. Medical Sciences, 10(3), 51. [Link]
-
Ramsay, R. R., & Tipton, K. F. (2017). Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ). Biochemical Journal, 474(12), 1997-2015. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. [Link]
-
theLabRat.com. (n.d.). Protocol for CyQUANT™ Cell Proliferation Assay. [Link]
-
Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. [Link]
-
Statistics By Jim. (n.d.). Using Post Hoc Tests with ANOVA. [Link]
-
Statistics LibreTexts. (2021). 12.6: ANOVA post-hoc tests. [Link]
-
numiqo. (2023). Mann-Whitney U Test: Non-Parametric Hypothesis Testing. [Link]
-
Wikipedia. (2023). Mann–Whitney U test. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
-
Igarashi, K., & Kashiwagi, K. (2018). Effects of polyamine depletion on proliferation and differentiation of murine erythroleukemia cells. The Journal of Biochemistry, 163(3), 181-189. [Link]
-
Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences, 110(6), 2169-2174. [Link]
-
Katsuta, H., Takaoka, T., Nose, K., & Nagai, Y. (1975). Effects of polyamines on the proliferation of mammalian cells in tissue culture. Japanese journal of experimental medicine, 45(5), 345–354. [Link]
-
Linsalata, M., et al. (2014). Comparative analysis of polyamine metabolism in benign and neoplastic keratinocytic proliferations. Acta Dermatovenerologica Alpina, Pannonica et Adriatica, 23(4), 71-74. [Link]
-
Flesher, R. P., et al. (2018). Comparative uptake of polyamines by prostate and non-prostate cancer cell lines. The Prostate, 78(11), 801-810. [Link]
-
Lamy, E., et al. (2008). Comparison of three cytotoxicity test in the evaluation of cytoxicity of a sperine analogue on human breast cell lines. Toxicology in Vitro, 22(5), 1345-1351. [Link]
-
Wallace, H. M., et al. (2003). A perspective on polyamine metabolism. Biochemical Journal, 376(Pt 1), 1-14. [Link]
-
Agostinelli, E., et al. (2010). Metabolism of the major polyamines. Amino Acids, 38(2), 353-368. [Link]
-
Murray-Stewart, T., et al. (2018). Schematic diagram of polyamine metabolism. Journal of Biological Chemistry, 293(48), 18742-18751. [Link]
-
Park, M. H., & Igarashi, K. (2020). Schematic diagram of polyamine metabolic pathway in mammalian cells. The FASEB Journal, 34(11), 14358-14371. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]
-
Wikipedia. (2023). Dose–response relationship. [Link]
-
Wiley Analytical Science. (2021). Statistical analysis of dose-response curves. [Link]
-
Sumner, D. J., et al. (1990). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 30(5), 759–761. [Link]
-
Vidal, M. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]
-
bioST@TS. (n.d.). Comparing two means – Mann-Whitney U test. [Link]
-
Kassambara, A. (2023). A simple guide to the use of Student's t-test, Mann-Whitney U test, Chi-squared test, and Kruskal-Wallis test in biostatistics. Journal of Medical and Biological Sciences, 1(1), 1-10. [Link]
-
University of Wisconsin-La Crosse. (n.d.). BIO 131 Lab Manual - ANOVA. [Link]
-
Academic Web. (n.d.). Multiple/Post Hoc Group Comparisons in ANOVA. [Link]
-
Python for Microscopists. (2023, August 13). 364 Comparing Multiple Groups with ANOVA. [Link]
-
Casero, R. A., et al. (2018). Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets. The Journal of biological chemistry, 293(48), 18790–18799. [Link]
-
ResearchGate. (n.d.). IC 50 values of P1P5A against selected cell lines (μM). [Link]
-
Martins, A. D., et al. (2020). mTOR Signaling Pathway Regulates Sperm Quality in Older Men. International journal of molecular sciences, 21(23), 9099. [Link]
-
Texas Tech University Health Sciences Center El Paso. (n.d.). MTT Cell Assay Protocol. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Roche. (n.d.). MTT Cell Proliferation Assay Protocol. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
